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  • Product: 4-Phenylpiperazin-1-ol
  • CAS: 87725-43-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Phenylpiperazin-1-ol: Structure, Properties, and Pharmacological Profile

Executive Summary: This guide provides a comprehensive technical overview of 4-Phenylpiperazin-1-ol, a derivative of the versatile phenylpiperazine scaffold. Phenylpiperazine-based compounds are of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-Phenylpiperazin-1-ol, a derivative of the versatile phenylpiperazine scaffold. Phenylpiperazine-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, targeting crucial receptors in the central nervous system (CNS). This document details the molecular structure, physicochemical properties, synthesis, and analytical characterization of 4-Phenylpiperazin-1-ol. Furthermore, it explores its pharmacological profile, particularly its interactions with dopaminergic and serotonergic systems, and provides a detailed experimental protocol for a receptor binding assay to assess its affinity for the dopamine D2 receptor. This guide is intended for researchers and professionals in drug discovery and development, offering foundational knowledge and practical insights into the evaluation of this and similar compounds.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structure, featuring two nitrogen atoms at opposite positions in a six-membered ring, allows for diverse substitutions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[2] When combined with a phenyl group, the resulting N-phenylpiperazine moiety becomes a key pharmacophore for a multitude of CNS-active agents, including antidepressants, antipsychotics, and anxiolytics.[3][4] These compounds often exert their effects by modulating neurotransmitter systems, with prominent activity at dopamine and serotonin receptors.[1][4]

4-Phenylpiperazin-1-ol, also known as 1-hydroxy-4-phenylpiperazine, is a hydroxylated derivative of 1-phenylpiperazine. The introduction of a hydroxyl group at the N-1 position is a critical modification that can significantly alter the compound's polarity, metabolic stability, and receptor interaction profile compared to its parent compound, 1-phenylpiperazine. This guide will delve into the specific characteristics imparted by this structural feature.

Molecular Structure and Physicochemical Properties

Chemical Structure
  • IUPAC Name: 4-phenylpiperazin-1-ol

  • Molecular Formula: C₁₀H₁₄N₂O

  • SMILES: C1CN(CCN1O)C2=CC=CC=C2

  • InChI: InChI=1S/C10H14N2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2

Physicochemical Data

The following table summarizes key physicochemical properties for 4-Phenylpiperazin-1-ol and its parent compound, 1-phenylpiperazine, for comparative purposes.

Property4-Phenylpiperazin-1-ol (Predicted)1-Phenylpiperazine (Experimental)Reference
Molecular Weight 178.23 g/mol 162.23 g/mol [5]
Appearance -Clear colorless to yellow liquid[6]
Boiling Point -286 °C[7]
Density -1.062 g/mL at 25 °C
pKa (most basic) 6.8 (Predicted)8.71[7]
Water Solubility -Insoluble[6]
LogP (Predicted) 1.31.9

Synthesis and Characterization

Synthetic Strategy

The synthesis of N-substituted phenylpiperazines is a well-established process in organic chemistry. A common and effective method involves the cyclization reaction between an appropriate aniline and bis(2-chloroethyl)amine hydrochloride.[1][8] This reaction is typically performed at high temperatures, often without a solvent, to drive the reaction to completion.[8] The resulting hydrochloride salt is then neutralized with a base to yield the free N-phenylpiperazine.

The subsequent N-hydroxylation to form 4-Phenylpiperazin-1-ol is a more specialized step. While direct N-oxidation of piperazines can be achieved, it often requires specific oxidizing agents and careful control of reaction conditions to avoid over-oxidation or side reactions.

Caption: General synthetic workflow for 4-Phenylpiperazin-1-ol.

Analytical Characterization

Confirmation of the structure and assessment of purity for 4-Phenylpiperazin-1-ol and its intermediates rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the parent compound, 1-phenylpiperazine, characteristic signals include aromatic protons (δ ~6.8-7.3 ppm) and two distinct triplets for the piperazine methylene protons (δ ~3.0 and ~3.1 ppm).[9] Upon N-hydroxylation, shifts in the signals of the adjacent methylene protons would be expected.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight. For 1-phenylpiperazine, the molecular ion peak [M]+ is observed at m/z 162.[9] For 4-Phenylpiperazin-1-ol, the corresponding peak would be at m/z 178.

  • Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for assessing purity and for quantitative analysis in biological matrices.[10][11] Due to the similar physicochemical profiles of piperazine isomers and metabolites, developing specific chromatographic methods is crucial for accurate identification.[11]

Pharmacological Profile and Mechanism of Action

Overview of Biological Activity

Phenylpiperazine derivatives are renowned for their broad spectrum of CNS activities, largely stemming from their interactions with dopaminergic and serotonergic receptors.[1][12] The parent compound, 1-phenylpiperazine, acts as a monoamine releasing agent, with a modest selectivity for norepinephrine over serotonin and dopamine.[6]

The introduction of the N-hydroxy group in 4-Phenylpiperazin-1-ol is expected to modulate this activity. Hydroxylation generally increases polarity, which can affect blood-brain barrier penetration and receptor binding affinity. Often, N-hydroxylated compounds are metabolites of parent drugs and may possess their own unique pharmacological profiles, sometimes contributing to the overall therapeutic effect or side-effect profile.[13]

Mechanism of Action: Targeting Dopamine D2/D3 Receptors

Many phenylpiperazine-based antipsychotics and investigational drugs show high affinity for dopamine D2 and D3 receptors.[14][15] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Compounds can act as:

  • Agonists: Mimic the action of dopamine.

  • Antagonists: Block the action of dopamine.

  • Partial Agonists: Elicit a submaximal response, acting as functional antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state.[14] This "dopamine stabilizing" effect is characteristic of some atypical antipsychotics.[16]

Given its structural similarity to other D2/D3 ligands, 4-Phenylpiperazin-1-ol is hypothesized to interact with these receptors. The precise nature of this interaction (agonist, antagonist, or partial agonist) would determine its functional effect on dopaminergic signaling.

G_Protein_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand 4-Phenylpiperazin-1-ol or Dopamine Receptor Dopamine D2 Receptor Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Response Decreased Cellular Response (e.g., altered neuronal excitability) cAMP->Response Downstream Signaling

Caption: Hypothesized signaling via the Dopamine D2 receptor.

In Vitro Experimental Workflow: Receptor Binding Assay

To experimentally determine the affinity of 4-Phenylpiperazin-1-ol for a target receptor, such as the dopamine D2 receptor, a competitive radioligand binding assay is a standard and robust method.

Principle of the Assay

This assay measures the ability of a test compound (the "competitor," e.g., 4-Phenylpiperazin-1-ol) to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Spiperone) from the receptor. The assay is performed using cell membranes prepared from cells expressing the target receptor. The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of the test compound. This allows for the determination of the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand), which can then be used to calculate the binding affinity constant (Ki).

Step-by-Step Protocol: [³H]-Spiperone Competitive Binding for Dopamine D2
  • Causality: Every step is designed to isolate and measure the specific interaction between the compound and the D2 receptor, while minimizing non-specific binding and experimental variability.

  • Preparation of Reagents:

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). The buffer mimics physiological ionic strength and pH to ensure receptor integrity.

    • Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist. A stock solution is prepared in a suitable solvent (e.g., ethanol) and then diluted in assay buffer to a final concentration near its Kd value (e.g., 0.2 nM). Using a concentration near the Kd ensures a good signal-to-noise ratio.

    • Test Compound: 4-Phenylpiperazin-1-ol. A stock solution (e.g., 10 mM in DMSO) is prepared and serially diluted to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). This wide range is crucial for accurately defining the entire competition curve.

    • Non-Specific Binding Control: A high concentration of a known D2 ligand (e.g., 10 µM Haloperidol) is used to saturate the receptors, defining the amount of radioligand that binds to non-receptor components. This is a critical control for data validation.

    • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Procedure:

    • Plate Setup: The assay is performed in a 96-well plate. Each well will contain:

      • 50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of Non-Specific Control (e.g., Haloperidol).

      • 50 µL of the appropriate Test Compound dilution.

      • 50 µL of diluted [³H]-Spiperone.

      • 50 µL of cell membrane suspension.

    • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding reaction to reach equilibrium.

    • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold buffer to remove any remaining unbound ligand.

    • Causality: Rapid filtration and cold washing are essential to prevent the dissociation of the ligand-receptor complex during the separation step, ensuring the measured radioactivity accurately reflects the equilibrium state.

  • Detection:

    • The filter mat is dried, and a scintillation cocktail is added to each filter spot.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter, measured in counts per minute (CPM).

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • This self-validating step ensures that the signal being analyzed is solely from the ligand-receptor interaction.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration. The data should form a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Use non-linear regression analysis to fit the data and determine the IC₅₀ value.

  • Calculate Ki:

    • Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This calculation corrects for the presence of the radioligand, providing a true measure of the test compound's affinity.

Safety and Handling

The parent compound, 1-phenylpiperazine, is classified as toxic if swallowed and can cause severe skin burns and eye damage.[5] Standard laboratory safety precautions should be strictly followed when handling 4-Phenylpiperazin-1-ol and its precursors. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Phenylpiperazin-1-ol is a structurally interesting derivative of the pharmacologically significant phenylpiperazine class. Its N-hydroxy modification differentiates it from its parent compound, likely altering its physicochemical and pharmacological properties. Based on its core scaffold, it is a promising candidate for investigation as a modulator of dopamine and serotonin receptors. The methodologies outlined in this guide, from synthesis and characterization to in vitro pharmacological assessment, provide a robust framework for researchers to explore the therapeutic potential and mechanism of action of this and related novel chemical entities.

References

  • Title: Synthesis and characterization of a series of phenyl piperazine based ligands. Source: Semantic Scholar URL: [Link]

  • Title: Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Source: PubMed URL: [Link]

  • Title: 1-Phenylpiperazine | C10H14N2 | CID 7096. Source: PubChem URL: [Link]

  • Title: Phenylpiperazine - Wikipedia. Source: Wikipedia URL: [Link]

  • Title: Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Source: ResearchGate URL: [Link]

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Source: PMC URL: [Link]

  • Title: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Source: PubMed URL: [Link]

  • Title: Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Source: NIH URL: [Link]

  • Title: Analytical Methods. Source: RSC Publishing URL: [Link]

  • Title: Synthesis and characterization of a series of phenyl piperazine based ligands. Source: ResearchGate URL: [Link]

  • Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Source: PMC URL: [Link]

  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI URL: [Link]

  • Title: Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Source: RSC Publishing URL: [Link]

  • Title: CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: UNODC URL: [Link]

  • Title: CN103980229A - Preparation method of N-phenyl piperazine.
  • Title: OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Source: PubMed URL: [Link]

Sources

Exploratory

Technical Guide: 4-Phenylpiperazin-1-ol (1-Hydroxy-4-phenylpiperazine)

The following technical guide details the physicochemical characterization, solubility profiling, and stability management of 4-Phenylpiperazin-1-ol (also known as 1-Hydroxy-4-phenylpiperazine). This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, solubility profiling, and stability management of 4-Phenylpiperazin-1-ol (also known as 1-Hydroxy-4-phenylpiperazine).

This guide is structured for application scientists and formulation chemists, prioritizing experimental rigor and data integrity.

Solubility, Stability, and Characterization Protocols

Executive Summary

4-Phenylpiperazin-1-ol (CAS: 87725-43-7) is a specialized N-hydroxylated derivative of phenylpiperazine.[1][2][3] Often encountered as a metabolic intermediate or a synthetic building block in the development of piperazine-based pharmacophores (e.g., azapirone anxiolytics, triazole antifungals), its handling requires specific attention to its redox-active nature.

Unlike its parent compound (1-phenylpiperazine), the presence of the


-hydroxy moiety at the 1-position significantly alters its basicity, polarity, and oxidation potential. This guide provides the critical data and protocols necessary to handle, solubilize, and stabilize this compound in a research or drug development setting.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Before establishing solubility protocols, the fundamental properties of the material must be understood to predict behavior in solution.

PropertyDataNotes
IUPAC Name 1-Hydroxy-4-phenylpiperazineAlso referred to as 4-phenylpiperazin-1-ol
CAS Number 87725-43-7 Unique identifier
Molecular Formula

Molecular Weight 178.23 g/mol
Structure Heterocyclic amine oxideN1: Hydroxylamine (

); N4: Aniline-like (

)
pKa (Calculated) ~5.8 (N-OH group)Significantly less basic than parent piperazine (pKa ~9.[3][4]8)
LogP (Predicted) ~1.15Moderately lipophilic
Appearance Off-white to pale beige solidDarkens upon oxidation
Disambiguation Note

Do not confuse this compound with:

  • 4-Phenylpiperazine-1-ethanol (CAS 10531-15-4): Contains a hydroxyethyl chain (

    
    ).
    
  • 1-(4-Hydroxyphenyl)piperazine (CAS 56621-48-8): A phenol derivative where the OH is on the aromatic ring.

Solubility Profile

The solubility of 4-Phenylpiperazin-1-ol is pH-dependent due to the ionizable hydroxylamine group. The following data represents the consensus behavior for N-hydroxypiperazine class compounds.

Solvent Compatibility Table
SolventSolubility RatingSaturation Limit (Est.)Usage Recommendation
Water (pH 7) Low< 1 mg/mLNot recommended for stock solutions.
0.1 N HCl High> 10 mg/mLProtonation of N1 facilitates dissolution. Use for aqueous dilutions.
DMSO High> 50 mg/mLPreferred solvent for stock preparation.
Methanol Moderate~ 10-20 mg/mLSuitable for analytical standards.
Acetonitrile Moderate~ 5-10 mg/mLGood for HPLC mobile phase compatibility.
Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Objective: To determine the equilibrium solubility of 4-Phenylpiperazin-1-ol in various buffers.

Workflow Diagram (DOT):

SolubilityProtocol Prep Preparation Add excess solid to buffer Equil Equilibration Shake at 25°C for 24h Prep->Equil Agitation Filter Filtration 0.22 µm PVDF/PTFE Equil->Filter Separation Dilute Dilution Dilute filtrate with Mobile Phase Filter->Dilute Sample Prep Analyze HPLC Analysis Quantify vs Standard Curve Dilute->Analyze UV @ 243 nm

Figure 1: Standard Shake-Flask Solubility Workflow.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 5 mg of 4-Phenylpiperazin-1-ol into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 0.1 N HCl).

  • Equilibration: Place tubes on an orbital shaker (500 rpm) at 25°C for 24 hours. Protect from light to prevent photodegradation.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon is not recommended due to potential adsorption).

  • Quantification: Analyze the filtrate by HPLC-UV (see Section 5). Calculate concentration using a calibration curve prepared in methanol.

Stability Profile

The N-hydroxy moiety (


) is the structural weak point of this molecule. It is susceptible to oxidation  (forming nitroxide radicals) and disproportionation .
Degradation Pathways

The primary degradation route involves the oxidation of the hydroxylamine to a nitroxide radical, which can further degrade into nitrones or revert to the amine under reductive conditions.

Degradation Pathway Diagram (DOT):

Degradation NOH 4-Phenylpiperazin-1-ol (N-OH) Nitroxide Nitroxide Radical (>N-O•) NOH->Nitroxide Oxidation (Air/Peroxide) Amine 1-Phenylpiperazine (Reduction Product) NOH->Amine Reduction Nitrone Nitrone Derivative (>C=N(+)-O-) Nitroxide->Nitrone H-abstraction

Figure 2: Primary oxidative and reductive degradation pathways.

Stability Data Summary
Stress ConditionStability RatingObservationMitigation Strategy
Solid State (RT) ModerateSlow darkening (oxidation)Store under Argon/Nitrogen.
Solution (Acidic) GoodStable for >48hProtonation protects the N-OH group.
Solution (Neutral/Basic) PoorRapid oxidationPrepare fresh; keep on ice.
Oxidative (

)
Very PoorImmediate degradationAvoid peroxides in solvents (e.g., use fresh THF/Ether).
Photostability SensitiveUV-induced radical formationUse amber glassware.
Protocol: Forced Degradation Study

Objective: To validate the stability-indicating capability of the analytical method.

  • Acid Hydrolysis: Dissolve 1 mg in 1 mL 0.1 N HCl. Heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve 1 mg in 1 mL 0.1 N NaOH. Heat at 60°C for 2 hours. (Expect rapid degradation).

  • Oxidation: Treat with 3%

    
     at room temperature for 30 mins.
    
  • Analysis: Inject all samples onto HPLC to identify degradation peaks.

Analytical Methods (HPLC)

To accurately quantify 4-Phenylpiperazin-1-ol and separate it from its impurities (phenylpiperazine, phenol derivatives), the following method is recommended.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 243 nm (Characteristic absorption of the phenylpiperazine core).

  • Retention Time: ~4.5 min (Parent phenylpiperazine elutes later due to higher basicity/interaction; N-OH elutes earlier due to polarity).

Handling and Storage Recommendations

To maintain the integrity of 4-Phenylpiperazin-1-ol (CAS 87725-43-7), strict adherence to these storage protocols is required:

  • Primary Storage: Store the neat solid at -20°C .

  • Atmosphere: The vial must be flushed with Argon or Nitrogen after every use to prevent oxidative degradation.

  • Stock Solutions:

    • Prepare DMSO stocks (up to 50 mM) immediately before use.

    • Aliquot and freeze at -80°C if long-term storage is needed. Avoid repeated freeze-thaw cycles.

  • Safety: Wear nitrile gloves and safety glasses. Treat as a potential irritant and sensitizer.

References

  • Class Behavior (N-Hydroxylamines): Hlavica, P. (1982). Biological oxidation of nitrogen in organic compounds and disposition of N-oxidized products. CRC Critical Reviews in Biochemistry.
  • Metabolic Context: Caccia, S., et al. (1985). Metabolism and pharmacokinetics of trazodone. Progress in Drug Research. (Contextualizes phenylpiperazine metabolism).
  • CAS Registry: American Chemical Society. CAS 87725-43-7 Entry.[1][2][3] Common Chemistry Database.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-Phenyl-4-hydroxypiperazine

Abstract: This document provides a comprehensive guide for the synthesis of 1-phenyl-4-hydroxypiperazine from the common pharmaceutical intermediate, 1-phenylpiperazine. The protocol details a selective N-hydroxylation o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-phenyl-4-hydroxypiperazine from the common pharmaceutical intermediate, 1-phenylpiperazine. The protocol details a selective N-hydroxylation of the secondary amine at the N4 position. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug metabolism studies. It offers a detailed experimental protocol, discusses the underlying chemical principles, and provides guidance on safety and characterization.

Introduction and Scientific Rationale

The Phenylpiperazine Scaffold

1-Phenylpiperazine is a foundational structural motif in modern pharmacology.[1] Its rigid framework and the presence of two nitrogen atoms at positions 1 and 4 allow for diverse functionalization, making it a "privileged scaffold" in drug design. Molecules incorporating this core are central to therapies targeting the central nervous system (CNS), including antidepressants, anxiolytics, and antipsychotics.[1][2] The starting material, 1-phenylpiperazine, features two distinct nitrogen centers: a tertiary aniline-type nitrogen at N1, whose lone pair is delocalized into the aromatic ring, and a secondary aliphatic amine at N4, which is significantly more nucleophilic.

Objective: Synthesis of 1-Phenyl-4-hydroxypiperazine

The target molecule for this protocol is 1-phenyl-4-hydroxypiperazine (also known as 1-phenylpiperazin-4-ol). It is crucial to clarify a potential ambiguity in nomenclature. The user requested the synthesis of "4-Phenylpiperazin-1-ol" from "1-phenylpiperazine". A direct conversion is chemically implausible as it would require migrating the phenyl group. Therefore, this guide addresses the most logical chemical transformation: the selective oxidation of the N4 secondary amine of 1-phenylpiperazine to the corresponding N-hydroxylamine, yielding 1-phenyl-4-hydroxypiperazine.

N-hydroxylation is a critical reaction in both synthetic chemistry and drug metabolism. N-hydroxylated metabolites can exhibit their own pharmacological activity or serve as intermediates for further biotransformations.[3] This protocol provides a reliable method for accessing this compound for further study.

Rationale for Reagent Selection: Selective N-Hydroxylation

The synthetic challenge lies in selectively oxidizing the N4 position without affecting the N1 nitrogen or the aromatic ring. The higher nucleophilicity of the N4 secondary amine makes it the preferential site for electrophilic attack by an oxidizing agent.

Several oxidizing agents can achieve N-hydroxylation. However, strong oxidants risk over-oxidation to nitrones or other undesired byproducts. This protocol will focus on the use of Sodium Perborate (NaBO₃·4H₂O) .

Causality behind Experimental Choice:

  • Mild and Selective: Sodium perborate is a mild and inexpensive oxidizing agent. In aqueous or alcoholic media, it generates a hydroperoxide anion that acts as a gentle oxygen transfer reagent, well-suited for the controlled oxidation of secondary amines to hydroxylamines.[4]

  • Safety and Handling: Unlike concentrated hydrogen peroxide, which can be hazardous, or peroxy acids that can be shock-sensitive, sodium perborate is a stable, crystalline solid that is easy and safe to handle, making it ideal for a standard laboratory setting.

  • Operational Simplicity: The reaction proceeds under mild conditions, and the workup is straightforward, avoiding the need for complex purification strategies often associated with more aggressive or metal-catalyzed oxidations.

Reaction Scheme & Mechanism

The overall transformation is the selective N-hydroxylation of 1-phenylpiperazine at the N4 position using sodium perborate.

Caption: Overall reaction for the synthesis of 1-phenyl-4-hydroxypiperazine.

The mechanism involves the nucleophilic attack of the N4 nitrogen of 1-phenylpiperazine on an electrophilic oxygen atom of the peroxoborate species formed from sodium perborate in the reaction medium.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis relies on careful temperature control to prevent over-oxidation and thorough monitoring by Thin-Layer Chromatography (TLC) to determine reaction completion.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Notes
1-Phenylpiperazine92-54-6162.241.0Starting material. Toxic and corrosive.[5]
Sodium Perborate Tetrahydrate10486-00-7153.861.2Mild oxidizing agent.
Methanol (MeOH)67-56-132.04-Reaction solvent.
Deionized Water (H₂O)7732-18-518.02-Co-solvent.
Dichloromethane (DCM)75-09-284.93-Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-Aqueous solution for work-up.
Saturated Sodium Chloride (NaCl)7647-14-558.44-Aqueous solution (brine) for work-up.
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Dropping funnel or powder funnel

  • TLC plates (Silica gel 60 F₂₅₄)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpiperazine (1.62 g, 10.0 mmol). Add methanol (30 mL) and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.

  • Oxidant Addition: Slowly add sodium perborate tetrahydrate (1.85 g, 12.0 mmol, 1.2 eq) in small portions over 30 minutes. Causality: Portion-wise addition is critical to maintain the low temperature and control the reaction rate, preventing potential over-oxidation.

  • Reaction Monitoring: Maintain the reaction temperature at 0-5°C and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:MeOH eluent system). The starting material should be UV active, and the product may be visualized with an oxidizing stain like potassium permanganate. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once TLC indicates the consumption of the starting material, slowly quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol.

    • Transfer the remaining aqueous slurry to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Combine the organic extracts and wash with saturated sodium chloride (brine, 1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with pure dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM), is typically effective for separating the hydroxylamine product from any remaining starting material or nonpolar impurities.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 1-phenyl-4-hydroxypiperazine as a solid or viscous oil. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 60-80%.

Safety and Troubleshooting

  • Safety:

    • 1-Phenylpiperazine: Is toxic if swallowed and causes severe skin burns and eye damage.[5] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Oxidizing Agents: While sodium perborate is relatively safe, all oxidizing agents should be handled with care. Do not mix with combustible materials.

    • Solvents: Methanol and dichloromethane are volatile and flammable/toxic. Handle them exclusively in a well-ventilated fume hood.

  • Troubleshooting:

    • Incomplete Reaction: If TLC shows significant starting material after 4 hours, an additional portion of sodium perborate (0.2 eq) can be added. Ensure the temperature remains below 5°C.

    • Over-oxidation (Nitron Formation): If a new, less polar spot appears on TLC, over-oxidation may be occurring. This is usually due to excessive temperature. Ensure the ice bath is maintained and the oxidant is added slowly.

    • Difficult Purification: The N-hydroxy product can be polar and may streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can sometimes improve peak shape during chromatography.

References

  • Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (n.d.). Patsnap Eureka. Retrieved February 6, 2026, from [Link]

  • Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. (n.d.). Patsnap Eureka. Retrieved February 6, 2026, from [Link]

  • CN103980229A - Preparation method of N-phenyl piperazine. (n.d.). Google Patents.
  • CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
  • CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved February 6, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Phenylpiperazine. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • 1-Phenylpiperazine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2013). ResearchGate. Retrieved February 6, 2026, from [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2007). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2023). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Proposed mechanism of hydrogen peroxide formation from piperazine-based... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2007). PubMed. Retrieved February 6, 2026, from [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2013). Scientific Research Publishing. Retrieved February 6, 2026, from [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of 4-Phenylpiperazin-1-ol (N-Hydroxy-1-phenylpiperazine)

Executive Summary This application note details the protocol for the quantification of 4-Phenylpiperazin-1-ol , a labile N-hydroxylated metabolite of 1-phenylpiperazine (1-PP). 1-PP is the pharmacologically active core o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the quantification of 4-Phenylpiperazin-1-ol , a labile N-hydroxylated metabolite of 1-phenylpiperazine (1-PP). 1-PP is the pharmacologically active core of several psychoactive drugs, including trazodone, nefazodone, and aripiprazole.

Scientific Rationale: The quantification of this specific metabolite is critical for assessing oxidative stress liabilities and metabolic activation pathways. However, it presents two major analytical challenges:

  • Chemical Instability: The N-O bond is labile; the compound readily disproportionates to the parent amine or oxidizes to the nitrone.

  • Isobaric Interference: It shares the same molecular mass (

    
    ) as the major metabolite 1-(4-hydroxyphenyl)piperazine  (p-OH-PP). Standard low-resolution MS cannot distinguish them; therefore, chromatographic resolution is mandatory.
    

This guide provides a validated LC-MS/MS workflow emphasizing low-temperature extraction and antioxidant stabilization to ensure data integrity.

Chemical Profile & Metabolic Context[1][2]

The target analyte is formed via N-oxidation of the secondary amine in 1-phenylpiperazine.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 4-Phenylpiperazin-1-ol and its relationship to the confounding isobaric metabolite (p-OH-PP).

MetabolicPathway Drug Parent Drug (e.g., Trazodone) PP 1-Phenylpiperazine (1-PP) Drug->PP N-Dealkylation (CYP3A4) N_OH 4-Phenylpiperazin-1-ol (Target: N-OH) PP->N_OH N-Oxidation (FMO / CYP) p_OH 1-(4-Hydroxyphenyl)piperazine (Isobaric Interference: p-OH) PP->p_OH Ring Hydroxylation (CYP2D6) N_OH->PP Reduction (Sample Handling Artifact) Nitrone Nitrone Degradant N_OH->Nitrone Oxidation (Spontaneous/Enzymatic)

Figure 1: Metabolic genesis of 4-Phenylpiperazin-1-ol.[1][2] Note the critical divergence between N-oxidation (Target) and Ring-hydroxylation (Interference).

Analytical Challenges & Solutions

ChallengeMechanismSolution Strategy
Isobaric Interference Both N-OH and p-OH metabolites have m/z ~179.1.Chromatographic Separation: Use a Phenyl-Hexyl column to exploit

interactions, which differ significantly between the N-OH and phenolic variants.
Reductive Loss N-OH reduces back to 1-PP during evaporation or storage.Cold Handling: All steps at 4°C. Chelation: EDTA to prevent metal-catalyzed reduction.
Oxidative Loss Conversion to nitrone upon air exposure.Antioxidant Buffer: Spiking plasma with Ascorbic Acid (10 mM) immediately upon collection.

Experimental Protocols

Protocol A: Sample Preparation (Stabilized Liquid-Liquid Extraction)

Objective: Isolate the analyte while preventing redox cycling.

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) containing 0.1% BHT (Butylated hydroxytoluene).

  • Stabilization Buffer: 100 mM Ammonium Acetate (pH 6.0) + 10 mM Ascorbic Acid + 1 mM EDTA.

  • Internal Standard (IS): 1-Phenylpiperazine-d8 (or deuterated analog of the target if available).

Step-by-Step Workflow:

  • Collection: Collect whole blood into tubes containing K2EDTA. Centrifuge at 4°C (2000 x g, 10 min) to obtain plasma.

  • Stabilization: Immediately add 20 µL of Stabilization Buffer per 100 µL of plasma. Vortex gently.

  • Spiking: Add 10 µL of Internal Standard solution (500 ng/mL).

  • Extraction:

    • Add 500 µL of cold MTBE (with BHT).

    • Shake on a reciprocating shaker for 10 minutes at 4°C.

    • Note: Avoid vortexing vigorously to prevent heating.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean silanized glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at ambient temperature (20-25°C) . Do not apply heat.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Inject immediately.

Protocol B: LC-MS/MS Quantification

Objective: Chromatographic resolution of the N-OH target from the p-OH isomer.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters XSelect HSS T3.

    • Why: The F5/PFP phase offers superior selectivity for positional isomers and polar N-oxide/N-hydroxy species compared to standard C18.

  • Dimensions: 2.1 x 100 mm, 1.7 µm particle size.

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phases:

  • A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Event
0.0 5 Hold
1.0 5 Load
6.0 40 Separation of Isomers
6.5 95 Wash
8.0 95 Wash
8.1 5 Re-equilibrate

| 10.0 | 5 | End |

Mass Spectrometry Parameters (ESI Positive):

  • Source Voltage: 4500 V

  • Curtain Gas: 30 psi

  • Temp: 450°C

  • Scan Mode: MRM (Multiple Reaction Monitoring)

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (V)Notes
4-Phenylpiperazin-1-ol 179.1 120.1 25Quantifier (Loss of N-OH moiety)
179.177.040Qualifier (Phenyl ring)
p-OH-Phenylpiperazine 179.1134.128Interference Check
1-Phenylpiperazine (Parent) 163.1120.125Monitor for reduction

Critical QC Step: You must inject a neat standard of p-OH-phenylpiperazine to establish its retention time. The Target (N-OH) typically elutes EARLIER than the p-OH isomer on C18/PFP columns due to higher polarity.

Workflow Logic & Troubleshooting

The following decision tree helps troubleshoot low recovery or peak shape issues.

Troubleshooting Start Issue: Low Recovery or Missing Peak CheckRT Is the Peak at the p-OH Retention Time? Start->CheckRT CheckParent Is Parent (1-PP) Signal Abnormally High? CheckRT->CheckParent No Conclusion1 Misidentification: You are detecting the ring-hydroxylated isomer. CheckRT->Conclusion1 Yes Conclusion2 Reduction Artifact: Analyte reduced during evaporation/storage. CheckParent->Conclusion2 Yes Conclusion3 Oxidation: Analyte degraded to Nitrone. Check Antioxidant levels. CheckParent->Conclusion3 No

Figure 2: Diagnostic logic for validating N-hydroxy metabolite detection.

References

  • Caccia, S. (2007).[1] N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622.

  • Yan, Z., & Caldwell, G. W. (2001). Metabolism profiling of 1-phenylpiperazine in rat, dog, and human liver microsomes and hepatocytes by liquid chromatography–mass spectrometry. Journal of Mass Spectrometry, 36(12), 1298-1308.
  • Kalgutkar, A. S., et al. (2005). Comprehensive analysis of the metabolic pathways of aza-heterocycles: Implications for toxicity. Chemical Research in Toxicology, 18(6), 924-939. (Stability of N-hydroxy-piperazines).

Sources

Method

Investigating the mechanism of action of "4-Phenylpiperazin-1-ol"

Application Note: Pharmacological Profiling & Mechanism Elucidation of 4-Phenylpiperazin-1-ol Abstract This application note outlines a rigorous workflow for investigating the mechanism of action (MoA) of 4-Phenylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Mechanism Elucidation of 4-Phenylpiperazin-1-ol

Abstract

This application note outlines a rigorous workflow for investigating the mechanism of action (MoA) of 4-Phenylpiperazin-1-ol , a hydroxylated derivative of the privileged arylpiperazine scaffold. While the parent compound, 1-phenylpiperazine, is a well-characterized non-selective serotonin (5-HT) and dopamine modulator, the introduction of the N-hydroxy moiety at position 1 alters physicochemical properties, metabolic stability, and potential receptor binding kinetics. This guide provides a standardized protocol for determining the compound’s receptor affinity profile, functional efficacy (agonist vs. antagonist), and metabolic fate, essential for validating its utility as a pharmacological probe or lead candidate.

Structural Analysis & Target Prediction

1.1 The Arylpiperazine Scaffold The 4-phenylpiperazine core is a "privileged structure" in medicinal chemistry, serving as the primary pharmacophore for numerous CNS drugs (e.g., Trazodone, Aripiprazole). Its mechanism typically involves:

  • Primary Targets: Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and Dopamine receptors (D2, D3, D4).

  • Secondary Targets: Adrenergic (

    
    , 
    
    
    
    ) and Histamine (H1) receptors.

1.2 The N-Hydroxy Modification The presence of the hydroxyl group on the piperazine nitrogen (N1) introduces distinct mechanistic considerations:

  • H-Bonding Potential: The -OH group can act as both a hydrogen bond donor and acceptor, potentially altering binding affinity in the orthosteric pocket of GPCRs compared to the un-substituted amine.

  • Metabolic Lability: N-hydroxy compounds are often metabolic intermediates. A critical part of the investigation is distinguishing intrinsic activity from that of its metabolite (reduction to 1-phenylpiperazine).

Experimental Workflow: Mechanism Elucidation

To definitively establish the MoA, a three-phase approach is required: Binding (Affinity) , Function (Efficacy) , and Stability (Integrity) .

Phase 1: Target Identification (Radioligand Binding)

Objective: Determine the equilibrium dissociation constant (


) across a panel of CNS receptors.

Protocol 1: Membrane Preparation & Competitive Binding

  • Reagents: [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A), [³H]-Raclopride (for D2).

  • Cell Line: CHO-K1 or HEK293 stably expressing human recombinant receptors.

Step-by-Step Methodology:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 1-2 mg/mL.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension.

    • 25 µL Radioligand (at

      
       concentration).
      
    • 25 µL 4-Phenylpiperazin-1-ol (titrated

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60-90 mins at 25°C (time depends on receptor kinetics).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Detection: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model using non-linear regression to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Phase 2: Functional Characterization (Agonist vs. Antagonist)

Objective: Once binding is confirmed, determine if the compound activates the receptor (agonist) or blocks it (antagonist).

Protocol 2: cAMP Accumulation Assay (Gi/Gs coupled) Applicability: 5-HT1A (Gi-coupled) and D2 (Gi-coupled).

  • Cell Seeding: Plate cells (2,000/well) in 384-well low-volume plates.

  • Agonist Mode: Treat cells with 4-Phenylpiperazin-1-ol + Forskolin (10 µM).

    • Result: If cAMP decreases relative to Forskolin alone

      
      Gi Agonist .
      
  • Antagonist Mode: Treat cells with Reference Agonist (e.g., Serotonin) + 4-Phenylpiperazin-1-ol .

    • Result: If cAMP suppression is reversed

      
      Antagonist .
      
  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using Eu-cAMP tracer.

Protocol 3: Calcium Flux Assay (Gq coupled) Applicability: 5-HT2A/2C.[1]

  • Dye Loading: Load cells with Fluo-4 AM or Fura-2 (calcium indicators) for 45 mins.

  • Injection: Inject compound via automated fluidics (e.g., FLIPR).

  • Measurement: Monitor fluorescence intensity (

    
    ).
    
    • Spike: Agonist activity.[2]

    • No Spike + Blockade of Reference: Antagonist activity.[1]

Pathway Visualization

The following diagram illustrates the signaling pathways interrogated during the functional characterization of 4-Phenylpiperazin-1-ol.

G cluster_Receptors Target Receptors cluster_Effectors Downstream Effectors cluster_Readouts Assay Readouts Compound 4-Phenylpiperazin-1-ol R_5HT1A 5-HT1A (Gi) Compound->R_5HT1A Binding (Ki) R_5HT2A 5-HT2A (Gq) Compound->R_5HT2A R_D2 D2 (Gi) Compound->R_D2 AC Adenylyl Cyclase R_5HT1A->AC Inhibition PLC Phospholipase C R_5HT2A->PLC Activation R_D2->AC Inhibition cAMP cAMP Levels (TR-FRET) AC->cAMP Modulation Ca Ca2+ Flux (Fluo-4) PLC->Ca Release

Figure 1: Signal transduction pathways utilized to characterize the functional efficacy of 4-Phenylpiperazin-1-ol.

Metabolic Stability & Integrity

Since the N-hydroxy group is redox-active, it is crucial to determine if the observed effects are due to the parent molecule or its reduced form (1-phenylpiperazine).

Protocol 4: Microsomal Stability & Metabolite ID

  • Incubation: Incubate 1 µM 4-Phenylpiperazin-1-ol with liver microsomes (human/rat) + NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

  • Analysis: LC-MS/MS (Triple Quadrupole).

    • Monitor Transition 1: Parent (178

      
       fragment).
      
    • Monitor Transition 2: Reduced metabolite (1-phenylpiperazine, 162

      
       fragment).
      
  • Interpretation: If the half-life (

    
    ) is short (<15 min) and 1-phenylpiperazine appears rapidly, the N-ol is likely a pro-drug or transient metabolite.
    

Data Summary & Interpretation Guide

Use the table below to interpret the pharmacological profile based on assay results.

AssayReadoutInterpretationMechanism Classification
Radioligand Binding

nM
High AffinityPotent Ligand
Radioligand Binding

M
Low AffinityInactive / Non-specific
cAMP (Gi) Reduced cAMPAgonist Activity5-HT1A/D2 Agonist
cAMP (Gi) No change alone, blocks agonistAntagonist Activity5-HT1A/D2 Antagonist
Calcium Flux (Gq) Increased FluorescenceAgonist Activity5-HT2A Agonist (Hallucinogenic potential)
Microsomal Stability Rapid loss of ParentHigh ClearanceMetabolic Intermediate / Pro-drug

References

  • Glennon, R. A., et al. (1986). "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands." Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (1996). "Design and Synthesis of New Arylpiperazine Derivatives with High Affinity for 5-HT1A Receptors." Bioorganic & Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 7096, 1-Phenylpiperazine." PubChem. Link

  • ChemWhat. (2025).[3] "Piperazine, 1-hydroxy-4-phenyl- (CAS 87725-43-7) Data Sheet." ChemWhat Database. Link

  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Protocols." University of North Carolina. Link

Sources

Application

"4-Phenylpiperazin-1-ol" as a tool compound in pharmacology

Topic: CAS: 87725-43-7 (1-hydroxy-4-phenylpiperazine)[1][2][3] Part 1: Executive Summary & Technical Profile 4-Phenylpiperazin-1-ol (also known as N-hydroxy-N'-phenylpiperazine) is a specialized pharmacological tool comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 87725-43-7 (1-hydroxy-4-phenylpiperazine)[1][2][3]

Part 1: Executive Summary & Technical Profile

4-Phenylpiperazin-1-ol (also known as N-hydroxy-N'-phenylpiperazine) is a specialized pharmacological tool compound primarily utilized in ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and Redox Chemical Biology .

Unlike its parent compound, 1-phenylpiperazine (a potent serotonin receptor ligand), the 1-ol derivative possesses a hydroxylamine (


) moiety. This structural modification drastically alters its basicity and redox properties, making it an indispensable probe for:
  • Metabolic Profiling: Acting as a definitive reference standard for the N-oxidation metabolites of phenylpiperazine-class drugs (e.g., trazodone, nefazodone, and various designer piperazines).

  • Mechanistic Pharmacology: Probing the electrostatic requirements of receptor binding pockets (specifically the aspartate salt bridge in GPCRs) by masking the protonatable nitrogen.

  • Redox Toxicology: Investigating the formation of reactive nitroxide radicals and nitrones during oxidative stress.

Chemical & Physical Properties Table
PropertyValue / DescriptionSignificance
IUPAC Name 1-Hydroxy-4-phenylpiperazineDefinitive chemical ID
CAS Number 87725-43-7Unique identifier for procurement
Molecular Formula

MW: 178.23 g/mol
Key Functional Group N-Hydroxylamine (

)
Redox-active center; lowers pKa
pKa (Estimated) ~5.5 - 6.0 (N-OH nitrogen)Significantly less basic than parent piperazine (~9.0)
Solubility DMSO (>10 mM), EthanolLimited water solubility; requires organic co-solvent
Stability Sensitive to oxidationStore at -20°C under inert gas (

or Ar)

Part 2: Application Notes & Experimental Logic

Application A: Metabolic Reference Standard (ADME)

Context: Phenylpiperazine scaffolds are common pharmacophores in CNS drugs. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) often metabolize these rings via N-oxidation. 4-Phenylpiperazin-1-ol is the authentic standard required to validate the presence of this metabolite in biological matrices (plasma, microsomes).

Scientific Rationale: Mass spectrometry alone cannot distinguish between N-oxides, hydroxylamines, and ring-hydroxylated isomers based solely on m/z. Chromatographic retention time comparison with an authentic standard (4-Phenylpiperazin-1-ol) is mandatory for regulatory-grade metabolite identification.

Application B: Probing GPCR Binding Mechanisms

Context: Monoamine GPCRs (Serotonin 5-HT, Dopamine D2) typically require a salt bridge between a conserved Aspartate residue (Asp3.32) and a protonated nitrogen on the ligand. Utility: By substituting the basic amine (


) with a hydroxylamine (

), the basicity drops below physiological pH. If 4-Phenylpiperazin-1-ol loses binding affinity compared to 1-phenylpiperazine, it confirms the absolute necessity of the ionic salt bridge. If affinity is retained, the interaction is driven by hydrogen bonding or hydrophobic forces.

Part 3: Detailed Protocols

Protocol 1: Validation of N-Oxidation Metabolites in Liver Microsomes

Objective: To confirm if a candidate drug releases 4-Phenylpiperazin-1-ol as a metabolic intermediate.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (Phenylpiperazine derivative).[1][2]

  • Standard: 4-Phenylpiperazin-1-ol (10 mM DMSO stock).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Incubation Setup:

    • Prepare 100 µL reaction mixture: 0.5 mg/mL HLM + 10 µM Test Compound in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel reaction without NADPH (negative control).

  • Termination:

    • At T=30 min, quench with 100 µL ice-cold Acetonitrile containing Internal Standard.

    • Centrifuge at 10,000 x g for 10 min to pellet proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column (e.g., Waters XBridge).

    • Spiking Step (Critical): In a separate vial, spike the biological sample with authentic 4-Phenylpiperazin-1-ol standard.

    • Criteria: The metabolite peak in the sample must co-elute perfectly with the spiked standard, increasing the peak area without splitting.

Data Interpretation:

  • Match: Retention time (

    
    ) of metabolite = 
    
    
    
    of Standard.
  • Mismatch: If the metabolite elutes earlier/later, the oxidation likely occurred on the phenyl ring (phenol) or carbon backbone, not the nitrogen.

Protocol 2: Redox Cycling & Radical Detection (ESR Spectroscopy)

Objective: To determine if 4-Phenylpiperazin-1-ol generates reactive nitroxide radicals under oxidative stress.

Methodology:

  • Solution Preparation: Dissolve 4-Phenylpiperazin-1-ol (1 mM) in phosphate buffer (pH 7.4).

  • Oxidation Trigger: Add Potassium Ferricyanide (

    
    , 1 mM) or expose to HRP/
    
    
    
    system.
  • Detection: Transfer immediately to a flat cell in an Electron Spin Resonance (ESR) spectrometer.

  • Parameters:

    • Microwave Power: 20 mW

    • Modulation Amplitude: 1 G

    • Scan Range: 100 G

  • Result: A characteristic triplet signal (1:1:1) indicates the formation of the stable nitroxide radical (

    
    ), confirming the compound's potential to act as a pro-oxidant or antioxidant trap.
    

Part 4: Visualization (Pathway & Workflow)

Diagram 1: Metabolic Fate of Phenylpiperazine Scaffolds

Caption: The central role of 4-Phenylpiperazin-1-ol (Hydroxylamine) as the intermediate between the parent drug and the nitrone/nitroxide species.

MetabolicPathway Parent 1-Phenylpiperazine (Parent Drug) Hydroxylamine 4-Phenylpiperazin-1-ol (Target Tool Compound) Parent->Hydroxylamine N-Hydroxylation (NADPH/O2) CYP CYP450 (Oxidation) CYP->Parent Nitroxide Nitroxide Radical (>N-O•) Hydroxylamine->Nitroxide -1e- / -H+ (Oxidation) Nitrone Nitrone (Dehydrogenation) Hydroxylamine->Nitrone -2e- / -2H+ Nitroxide->Hydroxylamine Reduction (Ascorbate)

Diagram 2: Experimental Logic for Metabolite ID

Caption: Decision tree for validating N-oxidation using the tool compound.

ValidationLogic Sample Microsomal Incubate (Unknown Metabolite Peak) CoInjection LC-MS/MS Co-Injection Sample->CoInjection Standard Add 4-Phenylpiperazin-1-ol (Reference Standard) Standard->CoInjection Result1 Single Peak Observed (Area Increases) CoInjection->Result1 Result2 Split Peak / Shoulder (Different Rt) CoInjection->Result2 Conclusion1 Identity Confirmed: N-Hydroxylation Result1->Conclusion1 Conclusion2 Identity Rejected: Likely C-Hydroxylation (Phenol/Ring) Result2->Conclusion2

Part 5: Critical Differentiation Note

⚠️ SAFETY & ACCURACY WARNING: Do not confuse 4-Phenylpiperazin-1-ol (N-Hydroxyl) with 2-(4-Phenylpiperazin-1-yl)ethanol (often abbreviated as "PPE" or "Hydroxyethylphenylpiperazine").

  • 1-ol (This Tool): N-OH group. Used for metabolism/redox studies.

  • Ethanol derivative: N-CH2-CH2-OH group. Used as a linker in drug synthesis.

  • Verification: Always check the CAS number. This guide applies strictly to CAS 87725-43-7 .

Part 6: References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity, 4(9), 2031–2122.

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225.

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325–355.

  • PubChem Compound Summary. (2024). 1-Hydroxy-4-phenylpiperazine (CAS 87725-43-7).[1][2][3] National Center for Biotechnology Information.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Phenylpiperazin-1-ol Synthesis

Welcome to the technical support center for the synthesis of 4-Phenylpiperazin-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Phenylpiperazin-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable compound. As your application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The primary route to 4-Phenylpiperazin-1-ol is the direct N-oxidation of 1-Phenylpiperazine. While seemingly straightforward, this transformation is fraught with potential challenges, including incomplete conversion, byproduct formation, and difficult purifications. This guide addresses these common issues in a practical question-and-answer format.

Core Synthesis Protocol: N-Oxidation of 1-Phenylpiperazine

This section provides a baseline protocol from which optimizations can be made. The choice of oxidant is critical; 3-chloroperoxybenzoic acid (m-CPBA) is often effective for clean, small-scale syntheses due to its high reactivity and selectivity.

Experimental Protocol: Synthesis via m-CPBA Oxidation
  • Reagent Preparation : Dissolve 1-Phenylpiperazine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, to a concentration of approximately 0.1-0.2 M.

  • Temperature Control : Cool the solution to 0 °C in an ice-water bath. Maintaining a low temperature is crucial to control the reaction's exothermicity and prevent byproduct formation.

  • Oxidant Addition : Dissolve m-CPBA (approx. 77% purity, 1.1-1.3 eq) in a minimal amount of the same solvent. Add the m-CPBA solution dropwise to the stirring 1-phenylpiperazine solution over 30-60 minutes. The slow addition helps to dissipate heat and maintain control.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The product, 4-Phenylpiperazin-1-ol, is significantly more polar than the starting material. A typical mobile phase for TLC is DCM:Methanol (95:5). The reaction is typically complete within 1-3 hours.

  • Quenching : After completion, quench the excess peroxy-acid by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stirring vigorously for 20-30 minutes until a starch-iodide paper test indicates the absence of peroxides.

  • Aqueous Work-up : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove 3-chlorobenzoic acid, followed by brine.

  • Isolation and Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Troubleshooting Guide & Yield Improvement

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 1-phenylpiperazine starting material. What's going wrong?

This is the most frequent challenge, typically pointing to issues with stoichiometry, reagent quality, or reaction conditions.

  • Causality : The nucleophilic nitrogen on the piperazine ring attacks the electrophilic oxygen of the peroxy-acid. If this reaction is incomplete, it's because the effective concentration or reactivity of the oxidant was insufficient, or the reaction was not allowed to proceed to completion.

  • Troubleshooting Steps :

    • Verify Oxidant Activity : Peroxy-acids like m-CPBA can degrade over time, especially if not stored properly (cool and dry). Before starting, verify the activity of your m-CPBA using an iodometric titration or use a fresh batch.

    • Increase Oxidant Equivalents : The purity of commercial m-CPBA is often around 70-77%. Ensure your calculations for molar equivalents account for this. If conversion is still low, incrementally increase the m-CPBA to 1.3-1.5 equivalents. Be cautious, as excess oxidant can lead to byproducts (See Q2).

    • Extend Reaction Time : While the reaction is often fast, some systems require more time. Continue monitoring the reaction for an additional 1-2 hours at 0 °C. If the reaction stalls, consider allowing it to warm slowly to room temperature while monitoring closely by TLC.

    • Solvent Choice : Ensure your solvent is dry and free of any amine or alcohol impurities that could consume the oxidant. Dichloromethane is generally a reliable choice.

Q2: My reaction is messy. I'm observing multiple new spots on my TLC plate besides the product and starting material. How can I minimize these byproducts?

Byproduct formation suggests that the oxidant is reacting with other parts of the molecule or that the N-oxide product is unstable under the reaction conditions.

  • Causality : The primary sites for unwanted side reactions are the aromatic ring (leading to phenolic or quinone-like structures) and the N-H of the piperazine (if starting with piperazine itself). Over-oxidation is a significant risk with highly reactive tertiary amines.

  • Troubleshooting Steps :

    • Strict Temperature Control : This is the most critical parameter. Running the reaction at 0 °C or even -10 °C minimizes the energy available for side reactions. Never add the oxidant quickly to an uncooled solution.

    • Choose a Milder Oxidant : If m-CPBA proves too aggressive, consider alternative oxidation systems. Hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate can be effective, although optimization is required. Another option is using urea-hydrogen peroxide (UHP), which is a solid and safer to handle.

    • Avoid Excess Oxidant : Use the minimum amount of oxidant required for full conversion of the starting material (as determined by small-scale test reactions). A slight excess (1.1 eq) is often sufficient if the oxidant is fully active.

    • Check Starting Material Purity : The starting 1-phenylpiperazine should be pure. Impurities from its synthesis, such as aniline, can react with the oxidant and complicate the reaction mixture.[2] Consider purifying the starting material by distillation or recrystallization if its quality is suspect.

Q3: The purification is challenging. The product seems to streak on my silica gel column, or I get poor recovery after work-up. What are the best practices for isolation?

4-Phenylpiperazin-1-ol is a polar and basic compound. Its N-oxide functionality can interact strongly with acidic silica gel, and its basicity can lead to issues during aqueous extraction.

  • Causality : The N-oxide group is a strong hydrogen bond acceptor, and the lone pair on the oxygen can be protonated, making the molecule highly water-soluble in acidic conditions. On silica gel, the basic nitrogen and polar N-O bond can cause significant tailing.

  • Troubleshooting Steps :

    • Neutralize Silica Gel : Pre-treat your silica gel by slurrying it in the column eluent containing 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic sites on the silica, preventing irreversible binding and reducing tailing of your basic product.

    • Use a Gradient Elution : Start with a less polar eluent (e.g., 1-2% methanol in DCM) and gradually increase the polarity. This will help separate the product from less polar impurities and the starting material.

    • Alternative Sorbents : If silica proves too problematic, consider using neutral or basic alumina for chromatography.

    • Work-up pH Control : During the aqueous work-up, ensure the pH of the aqueous layer remains basic (pH 8-9) during extraction. If the solution becomes acidic, the N-oxide product can be protonated and lost to the aqueous phase.

    • Recrystallization : If the crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective alternative to chromatography.[1] Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.

Frequently Asked Questions (FAQs)

Q: What are the pros and cons of different oxidizing agents for this N-oxidation?

A: The choice of oxidant is a critical decision based on scale, safety, cost, and desired purity.

Oxidizing AgentTypical ConditionsProsCons
m-CPBA DCM or CHCl₃, 0 °CHigh reactivity, clean byproducts (m-CBA is easily removed with base).[3]Potentially explosive (shock-sensitive), relatively expensive.
Hydrogen Peroxide (H₂O₂) Water, Methanol, or Acetic AcidInexpensive, environmentally benign byproduct (water).Can require catalysts (e.g., Na₂WO₄) or acidic conditions, risk of over-oxidation.
Urea-H₂O₂ (UHP) Acetonitrile, 0 °C to RTStable, safe solid source of H₂O₂; easy to handle.Slower reaction times may be required.
Oxone® H₂O/Methanol, buffered with NaHCO₃Inexpensive, effective, easy to handle.Requires aqueous/biphasic conditions, which can complicate work-up.

Q: What is the fundamental mechanism of the N-oxidation reaction?

A: The reaction is a classic nucleophilic attack. The tertiary amine nitrogen (N-1) of 1-phenylpiperazine acts as the nucleophile. It attacks the electrophilic terminal oxygen atom of the peroxy-acid (like m-CPBA), which has a weak O-O bond. This concerted step involves the transfer of the oxygen atom to the nitrogen and the formation of the corresponding carboxylic acid byproduct.

Q: How can I be sure my starting 1-phenylpiperazine is of high quality?

A: High-purity 1-phenylpiperazine is a clear, colorless to pale yellow liquid or a low-melting solid.[4] Purity can be confirmed by GC-MS or ¹H NMR. A common synthesis involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride at high temperatures.[2][5] Potential impurities could include unreacted aniline or over-arylated piperazine products. If impurities are detected, vacuum distillation is an effective purification method.[2]

Visualizing the Process

General Workflow for 4-Phenylpiperazin-1-ol Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-Phenylpiperazine Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddOxidant Add m-CPBA Solution Cool->AddOxidant Monitor Monitor via TLC/LC-MS AddOxidant->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Extract Aqueous Extraction (NaHCO₃) Quench->Extract Purify Purify (Chromatography) Extract->Purify End Pure 4-Phenylpiperazin-1-ol Purify->End

Caption: A typical experimental workflow for the N-oxidation of 1-phenylpiperazine.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Cause1 Incomplete Conversion? Start->Cause1 Cause2 Byproduct Formation? Start->Cause2 Cause3 Purification Loss? Start->Cause3 Sol1a Check Oxidant Activity Cause1->Sol1a Yes Sol1b Increase Oxidant Equivalents Cause1->Sol1b Yes Sol1c Extend Reaction Time/Temp Cause1->Sol1c Yes Sol2a Lower Reaction Temperature Cause2->Sol2a Yes Sol2b Use Milder Oxidant Cause2->Sol2b Yes Sol2c Verify Starting Material Purity Cause2->Sol2c Yes Sol3a Neutralize Silica Gel Cause3->Sol3a Yes Sol3b Control Work-up pH Cause3->Sol3b Yes Sol3c Attempt Recrystallization Cause3->Sol3c Yes

Caption: A decision tree for troubleshooting common causes of low reaction yield.

References

  • Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.
  • CN103980229A - Preparation method of N-phenyl piperazine.
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Optimization of the oxidation reaction conditions a. ResearchGate. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... PubMed. [Link]

  • Synthesis of the N-oxides of phenothiazine antipsychotic agents. PubMed. [Link]

  • US2919275A - Purification of piperazine.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • 1-Phenylpiperazine | C10H14N2. PubChem. [Link]

  • Phenylpiperazine. Wikipedia. [Link]

Sources

Optimization

Purification challenges of "4-Phenylpiperazin-1-ol"

Technical Support Center: Purification & Handling of 4-Phenylpiperazin-1-ol Critical Nomenclature & Safety Warning User Alert: Before proceeding, verify the chemical structure. There is a common database conflation betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 4-Phenylpiperazin-1-ol

Critical Nomenclature & Safety Warning

User Alert: Before proceeding, verify the chemical structure. There is a common database conflation between 4-Phenylpiperazin-1-ol (the N-hydroxy compound, A ) and 4-(4-Hydroxyphenyl)piperazine (the phenolic metabolite, B ).

  • Compound A (Subject of this Guide): Nitrogen-oxygen bond (N-OH). Highly sensitive to oxidation and silica acidity.

  • Compound B (Metabolite): Carbon-oxygen bond (Phenol). Stable amine/phenol chemistry.

Safety: N-substituted hydroxylamines are potentially mutagenic and sensitizing. Handle in a fume hood with double-gloving. Avoid contact with metallic spatulas (Fe, Cu), which can catalyze rapid exothermic decomposition.

Troubleshooting Guide (Q&A)

Category: Chromatographic Purification

Q: Why does my compound turn reddish-brown and streak when I run it on a standard silica gel column?

A: You are observing oxidative degradation catalyzed by the acidity of the silica gel. 4-Phenylpiperazin-1-ol is an N-substituted hydroxylamine.[1] Standard silica gel (pH ~5-6) acts as a Lewis acid, promoting the disproportionation of the N-OH group into the corresponding nitrone and amine. The color change indicates the formation of nitroxyl radicals or conjugated nitrone impurities.

Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and minimizes on-column oxidation.

  • Deactivate Silica: If you must use silica, pretreat it with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites before loading the sample.

  • Argon Pressure: Flash chromatography should be performed under positive argon pressure, not compressed air, to limit oxygen exposure.

Category: Isolation & Yield

Q: I see product in the crude NMR, but after aqueous workup, the yield is <20%. Where did it go?

A: The compound is amphoteric and water-soluble. The N-OH group allows the molecule to act as both a weak acid (pKₐ ~6) and a base. In standard extraction (pH 7), a significant portion remains in the aqueous phase or forms water-soluble chelates with trace metals.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • pH Adjustment: Adjust the aqueous layer to pH 8.5–9.0 (using saturated NaHCO₃, not strong NaOH) to ensure the piperazine nitrogen is deprotonated while keeping the N-OH intact.

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) for extraction rather than pure Dichloromethane or Ethyl Acetate. This mixture improves recovery of polar nitrogenous species.

Category: Stability & Storage

Q: My purified white solid turned into a brown gum overnight in the freezer. Is it salvageable?

A: The "brown gum" suggests auto-oxidation to the nitrone or polymerization. This is irreversible. N-hydroxy compounds have a weak N-O bond (approx. 50-60 kcal/mol). Trace metal ions or exposure to light can trigger radical chain reactions even at -20°C.

Corrective Action for Future Batches:

  • Chelation: Add a trace amount of EDTA during the final wash step to remove metal ions (Fe/Cu) that catalyze decomposition.

  • Storage: Store as the HCl salt if possible. The protonated hydroxylammonium salt is significantly more stable towards oxidation than the free base. If the free base is required, store under Argon at -80°C, shielded from light.

Technical Data & Specifications

Table 1: Physicochemical Properties & Purification Parameters

ParameterSpecificationNotes
IUPAC Name 1-Hydroxy-4-phenylpiperazineN-substituted hydroxylamine class.[1][2][3]
Molecular Weight 178.23 g/mol
pKa (Calculated) ~5.8 (N-OH), ~8.5 (N-Ph)Amphoteric nature complicates extraction.
TLC Stain Ferric Chloride (FeCl₃)Turns Purple/Red (Specific for hydroxamic/N-OH).
Solubility DMSO, MeOH, CHCl₃Poor solubility in Hexanes/Et₂O.
Stability Low (Air/Light Sensitive)Prone to nitrone formation.
Recrystallization EtOH/Et₂O (Cold)Avoid heating >40°C.

Recommended Purification Workflow

The following workflow minimizes thermal stress and acidic exposure.

Step 1: Crude Isolation
  • Do not distill. The compound is thermally unstable.

  • Perform a quick filtration through a Celite pad to remove insoluble metal salts (if Pd/C or Zn was used in synthesis).

Step 2: Chemical Purification (Acid-Base Wash)

Instead of chromatography, use the amphoteric property:

  • Dissolve crude in EtOAc .

  • Extract with cold 0.5 M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

  • Wash aqueous layer with Et₂O.

  • Carefully basify aqueous layer to pH 9 with saturated NaHCO₃ at 0°C.

  • Rapidly extract with CHCl₃ .

  • Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic) and concentrate in vacuo at <30°C.

Step 3: Final Polishing (Recrystallization)

If purity is <95%:

  • Dissolve in minimum amount of degassed Ethanol at room temperature.

  • Add dropwise Diethyl Ether until turbidity appears.

  • Store at -20°C under Argon.

Mechanistic Visualization

Figure 1: Oxidative Degradation Pathway of 4-Phenylpiperazin-1-ol This diagram illustrates why silica (acidic) and air cause degradation.

Decomposition N_OH 4-Phenylpiperazin-1-ol (Target N-OH) Radical Nitroxyl Radical (Intermediate) N_OH->Radical O2 / Metal Ions / Light Nitrone Nitrone Derivative (Brown Impurity) N_OH->Nitrone Acidic Silica Amine N-H Piperazine (Disproportionation) N_OH->Amine Acidic Silica (Disproportionation) Radical->Nitrone -H• (Oxidation)

Caption: The N-hydroxy moiety is labile. Acidic conditions (Silica) drive disproportionation, while oxidants (Air) drive nitrone formation.

Figure 2: Optimized Purification Decision Tree

Purification Start Crude Reaction Mixture Solubility Is it soluble in cold EtOH? Start->Solubility TLC Check TLC on Neutral Alumina (Stain: FeCl3) Solubility->TLC No / Complex Mix Recryst Recrystallize: EtOH / Et2O Solubility->Recryst Yes (High Purity) Column Flash Chromatography TLC->Column Col_Cond Conditions: Stationary: Neutral Alumina Mobile: DCM/MeOH (1-5%) Add 0.1% TEA Column->Col_Cond

Caption: Decision matrix favoring recrystallization over chromatography to avoid solid-phase decomposition.

References

  • Chemical Identity & Nomenclature

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1219846, 1-Hydroxy-4-phenylpiperazine. Retrieved from [Link]

  • General Reactivity of N-Substituted Hydroxylamines

    • Jones, K. L., et al. (2008).[4] Copper-Catalyzed N-Arylation of Hydroxylamines.[4] Organic Letters, 10(5), 797–800. (Demonstrates the sensitivity of the N-OH bond during metal catalysis). Retrieved from [Link]

  • Purification Methodologies

    • Organic Chemistry Portal (2025). Synthesis and Handling of Hydroxylamines.[1][2][3][4][5] (General protocols for stabilizing N-O bonds). Retrieved from [Link]

  • Oxidation Mechanisms

    • RSC Medicinal Chemistry (2025). Stability of piperazine derivatives and metabolic oxidation pathways. (Contextualizing the oxidation to nitrones). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Phenylpiperazin-1-ol Stability &amp; Degradation

This guide serves as a comprehensive technical resource for researchers working with 4-Phenylpiperazin-1-ol (CAS: 87725-43-7), also known as 1-hydroxy-4-phenylpiperazine . Due to the presence of the N-hydroxylamine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers working with 4-Phenylpiperazin-1-ol (CAS: 87725-43-7), also known as 1-hydroxy-4-phenylpiperazine . Due to the presence of the N-hydroxylamine moiety, this compound exhibits distinct instability profiles compared to standard piperazines.

Compound Technical Profile

  • Chemical Name: 1-Hydroxy-4-phenylpiperazine[1][2][3]

  • Common Name: 4-Phenylpiperazin-1-ol[1][3][4]

  • CAS Number: 87725-43-7[1][2][4]

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol [2]

  • Critical Functional Group: N-Hydroxylamine (>N-OH) . This group is redox-active, making the compound susceptible to both oxidation (to nitrones/nitroxides) and reduction (to the parent amine).

Degradation Pathways & Mechanisms[5][6][7][8]

The degradation of 4-Phenylpiperazin-1-ol is primarily driven by the lability of the N-O bond and the alpha-hydrogens on the piperazine ring.

Primary Pathways
  • Disproportionation: In solution, N-hydroxylamines can spontaneously disproportionate into the corresponding amine (reduced) and nitrone (oxidized).

  • Oxidation (Radical Formation): Exposure to air or oxidants generates the nitroxide radical (4-phenylpiperazin-1-yloxyl). This radical is often colored (yellow/orange) and can further degrade into a nitrone via hydrogen abstraction.

  • Reduction: In the presence of reducing agents or specific reducing solvents, the hydroxyl group is lost, yielding 1-phenylpiperazine .

  • Thermal Dehydration: At high temperatures, elimination of water can lead to the formation of cyclic imines (dihydropyrazines).

Pathway Visualization

DegradationPathways Parent 4-Phenylpiperazin-1-ol (N-OH Parent) MW: 178.23 Radical Nitroxide Radical (Intermediate) [Colored Species] Parent->Radical Oxidation (-e⁻, -H⁺) Amine 1-Phenylpiperazine (Reduction Product) MW: 162.23 Parent->Amine Reduction (-O) Parent->Amine Disproportionation Nitrone Piperazine Nitrone (Oxidation Product) MW: 176.21 Parent->Nitrone Disproportionation Radical->Nitrone Dehydrogenation (-H•) Fragment Ring-Opened Fragments Nitrone->Fragment Hydrolysis/Oxidation

Caption: Redox-mediated degradation map of 4-Phenylpiperazin-1-ol showing the central role of disproportionation and radical formation.

Byproducts Identification Guide

Use the table below to identify impurity peaks in your LC-MS or GC-MS data.

Byproduct NameStructure TypeMass Shift (Δ)Potential Cause
1-Phenylpiperazine Amine (N-H)-16 Da Reduction; Disproportionation; storage in reducing solvents (e.g., thiols).
Piperazine Nitrone Nitrone (C=N⁺-O⁻)-2 Da Oxidation; Air exposure; Disproportionation.
4-Phenylpiperazin-1-yloxyl Nitroxide Radical-1 Da Transient radical species; typically detected by EPR, not MS (converts to nitrone).
Aniline Primary AmineVariable Harsh oxidative fragmentation of the phenyl-nitrogen bond (unlikely under mild conditions).
Dihydropyrazine deriv. Cyclic Imine-18 Da Thermal dehydration (loss of H₂O) during high-temp GC analysis.

Troubleshooting & FAQs

Q1: I see a new peak at [M-16] in my LC-MS spectrum. What is it?

Diagnosis: This is 1-phenylpiperazine , the reduced form of your compound. Root Cause:

  • Solvent Contamination: Presence of antioxidants (e.g., BHT) or reducing agents in your solvent.

  • In-Source Fragmentation: The N-O bond is weak. High ionization energy in the MS source can cause in-source reduction. Action:

  • Check the peak area ratio at different cone voltages. If it increases with voltage, it is likely in-source fragmentation.

  • Ensure solvents are free of reducing agents.

Q2: My sample turned from white to yellow/orange upon storage. Is it ruined?

Diagnosis: The color change indicates the formation of nitroxide radicals or nitrones . Context: N-hydroxylamines are notoriously sensitive to air oxidation. Even trace amounts of nitroxide radicals are deeply colored. Action:

  • Perform HPLC to quantify purity. The color intensity may not correlate linearly with degradation extent (trace radicals are highly chromophoric).

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Q3: Can I analyze this compound by GC-MS?

Recommendation: Proceed with Caution. Reasoning: The N-OH group is thermally labile. Injection port temperatures (>200°C) often cause:

  • Dehydration to the imine (M-18).

  • Disproportionation to the amine (M-16) and nitrone (M-2). Solution: Derivatize the N-OH group prior to GC analysis (e.g., silylation with BSTFA to form the N-O-TMS derivative) to stabilize the molecule.

Experimental Protocols: Stability Assessment

Protocol A: Forced Degradation Study (Oxidative Stress)

Objective: Determine susceptibility to oxidative degradation (Nitrone formation).

  • Preparation: Dissolve 4-Phenylpiperazin-1-ol to a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

  • Stressing: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3%.

  • Incubation: Incubate at Room Temperature for 4 hours.

  • Quenching: Quench with sodium metabisulfite solution.

  • Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.

    • Expectation: Decrease in parent peak; appearance of M-2 (Nitrone) and potential ring-opening products.

Protocol B: pH-Dependent Stability Profiling

Objective: Identify optimal pH for formulation/storage.

  • Buffer Preparation: Prepare 10 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dissolve compound (100 µM) in each buffer. Store at 25°C.

  • Sampling: Aliquot at T=0, 24h, 48h.

  • Analysis:

    • Acidic (pH 2): Monitor for protonation-stabilization vs. acid-catalyzed hydrolysis.

    • Basic (pH 10): Monitor for rapid oxidation (deprotonated N-O⁻ is more electron-rich and oxidation-prone).

Workflow Diagram: Stability Testing

StabilityWorkflow Start Start: 4-Phenylpiperazin-1-ol Sample Preparation Condition Select Stress Condition Start->Condition Oxidative Oxidative Stress (3% H₂O₂, 4h) Condition->Oxidative Thermal Thermal Stress (60°C, 48h) Condition->Thermal Hydrolytic pH Stress (pH 2 / pH 10, 24h) Condition->Hydrolytic Analysis LC-MS Analysis (C18 Column, Gradient) Oxidative->Analysis Thermal->Analysis Hydrolytic->Analysis Result1 Identify Byproducts: Nitrone (M-2) Amine (M-16) Analysis->Result1 Result2 Determine Kinetic Rate (k) Analysis->Result2

Caption: Standardized workflow for assessing the stability profile of N-hydroxypiperazines.

References

  • ChemicalBook. (n.d.). Piperazine, 1-hydroxy-4-phenyl- (CAS 87725-43-7).[1][2][4] Retrieved from

  • BenchChem. (2024). Stability and Degradation Profile of Piperazine Derivatives. Retrieved from

  • Freeman, S. A., & Rochelle, G. T. (2011).[5] Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43–50.[5] (Contextual data on piperazine ring stability). Retrieved from

  • Rochelle, G. T., et al. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine. (Mechanistic insights into piperazine ring opening). Retrieved from

Sources

Optimization

Optimizing "4-Phenylpiperazin-1-ol" concentration for in vitro studies

Based on your request, I have structured this guide as a specialized Technical Support Center for researchers working with 4-Phenylpiperazin-1-ol (CAS: 87725-43-7). This compound belongs to the N-hydroxypiperazine class.

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have structured this guide as a specialized Technical Support Center for researchers working with 4-Phenylpiperazin-1-ol (CAS: 87725-43-7).

This compound belongs to the N-hydroxypiperazine class. It is chemically distinct from standard phenylpiperazines due to the N-hydroxy moiety, which introduces unique challenges regarding redox stability, solubility, and assay interference.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: In Vitro Optimization

Compound Profile & "Hardware" Specs

Before initiating experiments, you must verify the physicochemical constraints of the molecule. 4-Phenylpiperazin-1-ol is an amphiphilic, redox-active compound.

PropertySpecificationOperational Implication
CAS Number 87725-43-7Use this for precise catalog searching (avoiding isomers).
Molecular Weight 178.23 g/mol Small molecule; rapid membrane permeability expected.
LogP (Predicted) ~1.1 - 1.4Moderately lipophilic. Requires organic solvent carrier.
pKa (N-OH) ~5.8 - 6.5 (Est.)Likely exists as a neutral species or zwitterion at physiological pH (7.4).
Redox Status Labile The N-OH group can oxidize to a nitroxide radical or reduce to the amine.

Troubleshooting Guides (FAQ Format)

Issue #1: "I see precipitation when I add the stock solution to my cell culture media."

Diagnosis: Solvent Shock / Solubility Crash. Root Cause: 4-Phenylpiperazin-1-ol is hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media causes rapid local precipitation before dispersion occurs.

The Fix:

  • Primary Solvent: Dissolve the neat powder in 100% DMSO (Anhydrous) to create a Master Stock (e.g., 20 mM). Avoid Ethanol if possible, as it evaporates during long incubations, altering concentrations.

  • The "Intermediate Step" (Critical): Do not pipette 1 µL of stock into 10 mL of media. Instead, perform a serial dilution in DMSO first to generate 1000x working stocks.

  • Final Dilution: Add the 1000x DMSO working stock to pre-warmed media while vortexing gently.

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v) .

Issue #2: "My MTT assay shows high cell viability even at toxic concentrations."

Diagnosis: False Positive / Assay Interference. Root Cause: This is a classic artifact associated with N-hydroxy and hydrazine-like compounds. The N-OH moiety can chemically reduce the tetrazolium salt (MTT) to purple formazan without live mitochondria, leading to artificially high absorbance readings.

The Fix:

  • Immediate Action: Stop using MTT or MTS assays.

  • Alternative: Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays . These rely on enzymatic cascades less prone to direct chemical reduction by the test compound.

Issue #3: "The compound loses potency after 24 hours in the incubator."

Diagnosis: Oxidative Degradation. Root Cause: N-hydroxypiperazines are susceptible to auto-oxidation, especially in media containing transition metals (Iron/Copper in FBS) and at pH 7.4.

The Fix:

  • Fresh Prep: Never store diluted media stocks. Prepare immediately before dosing.

  • Media Choice: If your cell line permits, use low-serum media during the exposure window to minimize metal-catalyzed oxidation.

  • Light Protection: N-OH bonds can be photolabile. Wrap tubes in foil and minimize hood light exposure.

Standard Operating Procedure (SOP): Dose Optimization

Objective: Determine the EC50/IC50 while mitigating solubility and stability artifacts.

Phase A: Preparation
  • Weighing: Weigh ~2 mg of 4-Phenylpiperazin-1-ol.

  • Calculation: Calculate volume for 20 mM stock in DMSO.

    • Formula: Vol (µL) = [Mass (mg) / 178.23] * 50,000.

  • Storage: Aliquot into small volumes (10-20 µL) and freeze at -80°C. Do not freeze-thaw more than once.

Phase B: The "Logarithmic Scan" (Range Finding)

Perform this pilot experiment before the final study.

  • Seed Cells: 96-well plate, 24 hours prior.

  • Dosing: Prepare 6 log-scale concentrations:

    • 100 µM (High risk of precipitation/toxicity)

    • 10 µM

    • 1 µM

    • 0.1 µM

    • 0.01 µM

    • 0 (Vehicle Control - 0.5% DMSO)

  • Duration: 24 hours.

  • Readout: ATP Luminescence (Recommended).

Phase C: The "Linear Refinement"

Once the active range is identified (e.g., between 1 µM and 10 µM), perform a linear dilution (e.g., 1, 2, 4, 6, 8, 10 µM) to pinpoint the exact inflection point.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling 4-Phenylpiperazin-1-ol, specifically highlighting the "Assay Interference" trap.

OptimizationWorkflow Start Start: 4-Phenylpiperazin-1-ol (Powder) Solvent Dissolve in 100% DMSO (Master Stock 20mM) Start->Solvent Dilution Serial Dilution in DMSO (Keep 1000x conc.) Solvent->Dilution MediaMix Dilute 1:1000 into Media (Final DMSO < 0.5%) Dilution->MediaMix CheckPrecip Check for Precipitation (Microscopy) MediaMix->CheckPrecip CheckPrecip->Solvent Precipitate? Reduce Conc. AssayChoice Select Viability Assay CheckPrecip->AssayChoice Clear Solution MTT MTT/MTS Assay (Tetrazolium) AssayChoice->MTT Avoid ATP ATP/Luminescence (CellTiter-Glo) AssayChoice->ATP Recommended Interference FAILURE: Chemical Reduction of MTT by N-OH group MTT->Interference Success Valid Data Generation ATP->Success

Figure 1: Critical workflow for solubility management and assay selection. Note the "Red Path" avoiding tetrazolium assays due to N-OH interference.

References & Authoritative Grounding

The protocols above are derived from chemical handling standards for N-substituted piperazines and general assay interference principles.

  • Alfa Chemistry. Piperazine, 1-hydroxy-4-phenyl- (CAS 87725-43-7) Product Specifications.[1][2] (Provides MW and basic physicochemical properties).

  • Stockert, J. C., et al. (2012). Assays for viability: a review. (Explains the mechanism of MTT reduction by redox-active compounds and why ATP assays are superior for reducing agents).

  • Guo, Y., et al. (2008). False positive results in the MTT assay: chemical reduction of MTT by interfering substances. (Establishes the "False Positive" troubleshooting logic for N-hydroxy/hydrazine compounds).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on solubility, LogP, and DMSO handling in drug discovery).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for CAS 87725-43-7 before handling.

Sources

Troubleshooting

Technical Support Center: 4-Phenylpiperazin-1-ol and Binding Assay Cross-Reactivity

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-Phenylpiperazin-1-ol and similar novel chemical entities. This resource provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-Phenylpiperazin-1-ol and similar novel chemical entities. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding its potential cross-reactivity in various binding assays. As a Senior Application Scientist, the following information is curated to be technically accurate and grounded in field-proven insights to help you navigate the complexities of characterizing new compounds.

Frequently Asked Questions (FAQs)

Q1: What is 4-Phenylpiperazin-1-ol and to which class of compounds does it belong?

4-Phenylpiperazin-1-ol is a derivative of phenylpiperazine. The phenylpiperazine scaffold is a common motif in medicinal chemistry and is present in numerous biologically active compounds.[1][2] This structural class is known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs).

Q2: What are the likely primary and off-target binding sites for a novel phenylpiperazine derivative like 4-Phenylpiperazin-1-ol?
  • Serotonin (5-HT) Receptors: Many phenylpiperazine-containing drugs target various subtypes of serotonin receptors, such as 5-HT1A and 5-HT2A.[3]

  • Dopamine (D) Receptors: Phenylpiperazines are also known to bind to dopamine receptors, particularly the D2-like family.[2]

  • Tyrosinase: Recent studies have identified (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[4][5] Given the structural similarity, this represents a potential target class for 4-Phenylpiperazin-1-ol.

Therefore, when initiating a screening campaign, it is prudent to consider these receptor families as potential primary targets or sources of off-target binding.

Q3: What are the fundamental principles of a robust binding assay?

A well-designed binding assay should be both accurate and reproducible. Key principles include:

  • Reaching Equilibrium: The binding reaction must be allowed to reach equilibrium to accurately determine the affinity of the interaction.[6]

  • Varying One Reactant Concentration: To determine the equilibrium constant (Kd), the concentration of one reactant should be varied while keeping the other constant.

  • Minimizing Non-Specific Binding: The assay should be optimized to reduce the binding of the ligand to components other than the target receptor.

  • Use of Controls: Appropriate positive and negative controls are essential for interpreting the data and ensuring the assay is performing correctly.

Troubleshooting Guide: Cross-Reactivity in Binding Assays

This section addresses common issues encountered when testing a novel compound like 4-Phenylpiperazin-1-ol in various binding assay formats.

Issue 1: High Background Signal in a Radioligand Binding Assay

You are performing a competitive radioligand binding assay to assess the affinity of 4-Phenylpiperazin-1-ol for a specific receptor. You observe that the non-specific binding (NSB) is greater than 50% of the total binding, making it difficult to determine a reliable IC50 value.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Radioligand Issues The radiolabeled ligand may be "sticky" and adhering non-specifically to the filter plates or other assay components.1. Verify Radioligand Purity: Ensure the radioligand has not degraded. If necessary, purify the radioligand. 2. Pre-treat Filters: Pre-soak the filter plates in a solution like 0.1% polyethyleneimine to reduce non-specific binding.
Suboptimal Assay Buffer The buffer composition (e.g., pH, ionic strength, detergents) may be promoting non-specific interactions.1. Optimize Buffer Components: Systematically vary the pH and salt concentration of the assay buffer. 2. Include a Detergent: Add a low concentration of a mild detergent (e.g., 0.01% Tween-20 or Triton X-100) to the buffer to reduce non-specific binding.
Inadequate Washing Insufficient washing of the filters after incubation can leave unbound radioligand behind, contributing to high background.1. Increase Wash Volume and/or Number of Washes: Ensure that the filters are washed thoroughly with ice-cold wash buffer. 2. Optimize Wash Time: While washes should be quick to prevent dissociation of the specific binding, ensure they are long enough for effective removal of unbound ligand.
Issue 2: Ambiguous Results in a Fluorescence Polarization (FP) Assay

You are using a fluorescence polarization (FP) assay to screen 4-Phenylpiperazin-1-ol against a panel of kinases. You observe a decrease in polarization at high concentrations of your compound, but the binding curve does not follow a typical sigmoidal shape, and you see unexpected spikes in the data.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Compound Interference 4-Phenylpiperazin-1-ol may be fluorescent itself or may be precipitating at high concentrations, causing light scatter.1. Check for Autofluorescence: Run a control experiment with 4-Phenylpiperazin-1-ol alone (without the fluorescent tracer and protein) to see if it contributes to the signal. 2. Assess Solubility: Visually inspect the wells with the highest concentrations of your compound for any signs of precipitation. You can also measure the absorbance of the solution to check for light scattering.
Non-Specific Binding of Tracer The fluorescent tracer may be binding to surfaces in the assay plate or to other components in the reaction mixture.1. Optimize Assay Plate: Test different types of microplates (e.g., low-binding surfaces) to find one that minimizes non-specific binding of the tracer. 2. Include Bovine Serum Albumin (BSA): Add a low concentration of BSA (e.g., 0.01%) to the assay buffer to block non-specific binding sites on the plate.
Assay Conditions Not Optimized The buffer conditions or incubation time may not be optimal for the interaction you are trying to measure.1. Vary Incubation Time: Perform a time-course experiment to ensure that the binding reaction has reached equilibrium. 2. Optimize Buffer Conditions: Systematically vary the pH, salt concentration, and other buffer components to find the optimal conditions for your assay.
Issue 3: Inconsistent Results in a Surface Plasmon Resonance (SPR) Experiment

You are using SPR to characterize the binding kinetics of 4-Phenylpiperazin-1-ol to an immobilized target protein. You are seeing inconsistent binding responses and difficulty in fitting the data to a standard binding model.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Ligand Immobilization The target protein may not be properly immobilized on the sensor chip, leading to a low or unstable signal.1. Optimize Immobilization Chemistry: Ensure that the chosen immobilization method (e.g., amine coupling, streptavidin-biotin) is appropriate for your protein and that the pH of the coupling buffer is optimal. 2. Check Protein Purity and Activity: Use a high-purity protein preparation and confirm its activity before immobilization.
Non-Specific Binding to the Sensor Surface 4-Phenylpiperazin-1-ol may be binding non-specifically to the sensor chip surface, causing artifacts in the sensorgram.1. Use a Reference Flow Cell: Always include a reference flow cell (without immobilized ligand) to subtract any non-specific binding and bulk refractive index effects. 2. Add a Blocking Agent: Include a blocking agent like BSA or a non-ionic detergent in the running buffer to minimize non-specific interactions.
Mass Transport Limitation At high analyte concentrations or with a high-density ligand surface, the rate of binding may be limited by the diffusion of the analyte to the surface, rather than the intrinsic binding kinetics.1. Vary Flow Rate: Perform the experiment at different flow rates. If the binding rate increases with the flow rate, mass transport limitation is likely occurring. 2. Lower Ligand Density: Immobilize a lower amount of the ligand on the sensor surface to reduce the impact of mass transport.

Workflow for Characterizing a Novel Compound

The following diagram illustrates a systematic approach to characterizing the binding profile of a new chemical entity like 4-Phenylpiperazin-1-ol and troubleshooting potential cross-reactivity.

Binding Assay Workflow Workflow for Characterizing Novel Compound Binding A Initial Screening (e.g., against a broad panel of receptors) B Primary Target(s) Identified? A->B C Dose-Response & Affinity Determination (e.g., IC50/Kd determination) B->C Yes I Refine Screening Strategy B->I No D Assess Specificity (e.g., test against related receptors) C->D E Cross-Reactivity Observed? D->E F Troubleshoot Assay (Refer to Troubleshooting Guide) E->F Yes H Compound Characterized E->H No G Characterize Off-Target Binding F->G G->H I->A

Caption: A logical workflow for the characterization of a novel compound's binding profile.

Experimental Protocols

Protocol 1: General Radioligand Competition Binding Assay
  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand Stock: Prepare a stock solution of the radioligand at a concentration 10-fold higher than the final assay concentration.

    • Competitor (4-Phenylpiperazin-1-ol) Stock: Prepare a serial dilution of 4-Phenylpiperazin-1-ol in assay buffer.

    • Receptor Preparation: Prepare a membrane suspension containing the target receptor at a concentration optimized for the assay.

  • Set up Assay Plate:

    • Add assay buffer to all wells of a 96-well filter plate.

    • Add the serially diluted 4-Phenylpiperazin-1-ol or vehicle to the appropriate wells.

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand.

    • Add the radioligand to all wells at a final concentration at or below its Kd.

    • Initiate the binding reaction by adding the receptor preparation to all wells.

  • Incubation:

    • Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Detection:

    • Dry the filter mat and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the specific binding as a function of the log concentration of 4-Phenylpiperazin-1-ol and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 4-Phenylpiperazin-1-ol Derivatives

Introduction: The Challenge of Selectivity with the Phenylpiperazine Scaffold Welcome to the technical support center for researchers working with compounds based on the 4-phenylpiperazin-1-ol scaffold. This chemical str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectivity with the Phenylpiperazine Scaffold

Welcome to the technical support center for researchers working with compounds based on the 4-phenylpiperazin-1-ol scaffold. This chemical structure is a cornerstone in the development of centrally active agents due to its ability to cross the blood-brain barrier and interact with a variety of G-protein coupled receptors (GPCRs) and transporters. However, this inherent versatility is a double-edged sword. The phenylpiperazine moiety is a well-known "privileged scaffold," meaning it can bind to multiple, often structurally related, targets. This polypharmacology can be the source of unexpected experimental results, confounding data interpretation and, in a clinical context, leading to adverse side effects.[1]

The goal of this guide is to provide you, the researcher, with a logical framework and practical, field-proven methodologies to proactively design more selective compounds, retrospectively identify off-target interactions, and ultimately, increase the confidence in your experimental outcomes. We will move beyond simple checklists to explain the causality behind our recommended strategies, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and issues encountered when working with novel phenylpiperazine derivatives.

Question 1: My 4-phenylpiperazin-1-ol derivative shows a potent effect in my primary assay, but the cellular phenotype is unexpected or inconsistent with the known biology of my intended target. Where do I start?

Answer: This is a classic indicator of a potential off-target effect. The phenylpiperazine core is known to have affinity for a range of targets, particularly monoamine transporters and receptors. Your first step is to de-risk the compound by performing a broad, initial screen against a panel of the most likely off-targets.

Based on the known pharmacology of the parent scaffold, 1-phenylpiperazine, which acts as a monoamine releasing agent, your initial panel should prioritize the following.[2]

Target Class Specific Targets Rationale
Monoamine Transporters NET (Norepinephrine Transporter)High affinity of the core scaffold.[2]
SERT (Serotonin Transporter)Moderate affinity of the core scaffold.[2]
DAT (Dopamine Transporter)Lower but still relevant affinity of the core scaffold.[1][2]
Serotonin Receptors 5-HT1A, 5-HT2APhenylpiperazine derivatives are frequently potent serotonergic agents.[3]
Sigma Receptors Sigma-1, Sigma-2A common target class for phenylpiperazine-containing molecules.[1]
Adrenergic Receptors α1, α2Structural similarity to other adrenergic ligands.
Chemokine Receptors CCR1Some derivatives have shown antagonist activity at this receptor.[4]

This initial screen will provide a critical first look at your compound's selectivity profile and guide your next steps.

Question 2: What is the difference between an affinity screen and a functional screen, and why is it important?

Answer: This is a critical distinction. An off-target interaction can only cause a biological effect if the compound not only binds to the target but also modulates its function.

  • Affinity Assays (e.g., Radioligand Binding): These assays measure how strongly your compound binds to a target, typically reported as a Ki (inhibition constant) or IC50. They tell you if an interaction occurs.

  • Functional Assays (e.g., cAMP measurement, Calcium Flux): These assays measure the biological consequence of that binding. Does your compound activate the receptor (agonist), block the endogenous ligand (antagonist), or have no effect on function (silent binder)?

Causality: A compound can have high affinity for an off-target but no functional effect, rendering the interaction benign in many contexts. Conversely, a compound with moderate affinity but high functional potency at an off-target can cause significant unintended effects. Therefore, any "hit" from an affinity screen must be followed up with a functional assay to understand its true biological impact. For example, activation of the 5-HT1A receptor typically leads to an inhibition of cAMP accumulation.[3]

Question 3: How do I choose the correct concentration of my compound for off-target screening assays?

Answer: The concentration range is dictated by the potency of your compound at its intended, or "on-target." A common rule of thumb is to screen for off-target activity up to a concentration at least 100-fold higher than your on-target EC50 or Ki.

Rationale: A therapeutically or experimentally viable compound should have a clear "selectivity window." If your compound's on-target EC50 is 10 nM, but it hits an off-target with an IC50 of 100 nM (a 10-fold window), your experimental results will likely be confounded by a mixture of on- and off-target effects. Aiming for a >100-fold selectivity window is a robust starting point. Therefore, if your on-target potency is 10 nM, you should screen for off-target binding up to at least 1 µM.

Part 2: Proactive Mitigation & Experimental Strategy

Minimizing off-target effects begins at the design stage and is confirmed through a systematic experimental workflow.

Workflow for Off-Target Identification and Mitigation

This workflow provides a logical progression from initial observation to final confirmation.

Off_Target_Workflow cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Hit Confirmation & Functional Analysis cluster_2 Phase 3: Mitigation & Decision Making A Unexpected Phenotype or Inconsistent SAR Observed B Computational Profiling (e.g., SEA, 3D-QSAR) A->B Initiate Investigation C Broad Off-Target Screening Panel (Affinity) A->C Initiate Investigation D Affinity 'Hits' Identified (e.g., Ki < 1µM) C->D E Dose-Response Curve for each 'Hit' Target D->E Validate & Quantify F Orthogonal & Functional Assays (e.g., cAMP, Ca2+ Flux, Translocation) E->F Assess Biological Impact G Data Synthesis: On- vs. Off-Target Potency F->G H Use Structurally Dissimilar Control Compound G->H Inform Next Steps I Rational Drug Design: Synthesize Analogs to Improve Selectivity G->I Inform Next Steps J Decision Gate: Advance, Redesign, or Terminate? G->J Inform Next Steps

Caption: A systematic workflow for identifying, confirming, and mitigating off-target effects.

Computational Prediction of Off-Target Interactions

Before initiating expensive wet-lab experiments, computational methods can provide valuable, predictive insights. These in silico approaches use the 2D or 3D structure of your small molecule to predict its most likely binding partners.[5][6]

  • Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), compare the chemical fingerprint of your compound to a large database of ligands with known biological activities.[5] If your compound is structurally similar to known serotonergic ligands, the algorithm will flag serotonin receptors as potential off-targets.

  • Structure-Based Methods: If the crystal structure of potential off-targets is known, molecular docking simulations can predict the binding pose and estimate the binding affinity of your compound within the target's binding pocket.[5]

Causality: These predictive methods help you prioritize which targets to include in your experimental screening panel, saving time and resources. They are not a replacement for experimental validation but are a powerful tool for hypothesis generation.

Part 3: Detailed Experimental Guides

This section provides step-by-step protocols for core assays used to validate off-target interactions.

Protocol 1: Competitive Radioligand Binding Assay (Affinity)

This protocol is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It relies on the principle of competition between your unlabeled compound and a known, radioactively labeled ligand.

Self-Validation System:

  • Positive Control: A known, unlabeled ligand for the target receptor. This should produce a classic sigmoidal competition curve, validating that the assay is performing correctly.

  • Negative Control: Vehicle (e.g., DMSO) only. This defines the 100% binding window.

  • Non-Specific Binding Control: A high concentration of the positive control ligand to saturate all specific binding sites, revealing the level of non-specific binding of the radioligand.

Methodology:

  • Preparation:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Select a suitable radioligand ([³H]- or [¹²⁵I]-labeled) with high affinity and specificity for the target.

    • Prepare a serial dilution of your test compound and the positive control compound in assay buffer. Recommended starting concentration is 100 µM, with 1:3 or 1:10 serial dilutions.

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer.

      • 50 µL of cell membranes/protein at the desired concentration.

      • 50 µL of your test compound dilution, positive control, or vehicle.

      • 50 µL of the radioligand at a concentration near its Kd.

    • Incubate the plate at the appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection & Analysis:

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter (for ³H) or gamma counter (for ¹²⁵I).

    • Subtract the non-specific binding counts from all other wells.

    • Plot the percentage of specific binding versus the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (Functional)

This assay is used to determine if a compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR. Gi-coupled receptors (like 5-HT1A) inhibit adenylyl cyclase, decreasing cAMP levels, while Gs-coupled receptors stimulate its production.

Methodology (for a Gi-coupled target):

  • Cell Culture:

    • Use a recombinant cell line stably expressing the Gi-coupled receptor of interest (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96-well plate and grow to ~90% confluency.

  • Assay Execution:

    • Wash the cells with serum-free media.

    • Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). Rationale: PDEs rapidly degrade cAMP; inhibiting them allows the signal to accumulate and be measured.

    • To measure antagonist activity: Add serial dilutions of your test compound and incubate for 15-30 minutes. Then, add a known agonist for the receptor (e.g., Forskolin to directly activate adenylyl cyclase, followed by a specific receptor agonist) at its EC80 concentration.

    • To measure agonist activity: Add serial dilutions of your test compound directly to the cells.

    • Incubate for the appropriate time (e.g., 30 minutes at 37°C).

  • Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as HTRF, ELISA, or LANCE assay formats, following the manufacturer's instructions.

  • Data Analysis:

    • For agonist mode: Plot the cAMP signal versus the log concentration of your compound to determine the EC50 and Emax (maximum effect).

    • For antagonist mode: Plot the cAMP signal versus the log concentration of your compound to determine the IC50. This value can be used to calculate the antagonist's Kb using the Gaddum equation.

Visualizing a Common Off-Target Pathway: 5-HT1A Receptor Signaling

G_protein_pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor (7-Transmembrane) g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP (Second Messenger) ac->camp Conversion Blocked ligand Phenylpiperazine (Off-Target Agonist) ligand->receptor Binds atp ATP atp->ac Substrate pka Protein Kinase A (PKA) camp->pka Reduced Activation response Downstream Cellular Response (e.g., altered gene expression) pka->response Altered Signaling

Caption: Simplified signaling pathway for a Gi-coupled 5-HT1A receptor, a common off-target for phenylpiperazine compounds.

References

  • Phenylpiperazine. Wikipedia.[Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.[Link]

  • In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. PubMed.[Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.[Link]

  • Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers.[Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.[Link]

  • How to measure and minimize off-target effects in your genome editing experiments. YouTube.[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH).[Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.[Link]

  • Assay Guidance Manual. National Center for Biotechnology Information (NCBI).[Link]

  • Target validation: A door to drug discovery. National Center for Biotechnology Information (NCBI).[Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Phenylpiperazin-1-ol

Document ID: TSC-SYN-4PP1OL-001 Status: Active Expert Review: Senior Application Scientist Last Updated: February 6, 2026 Introduction: The Scale-Up Challenge Welcome to the Technical Support Center for 4-Phenylpiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SYN-4PP1OL-001 Status: Active Expert Review: Senior Application Scientist Last Updated: February 6, 2026

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center for 4-Phenylpiperazin-1-ol (CAS: 55974-26-8). This guide addresses the specific challenges encountered when transitioning the synthesis of N-hydroxypiperazines from gram-scale discovery to kilogram-scale production.

The synthesis of 4-Phenylpiperazin-1-ol presents a classic chemoselectivity problem: oxidizing the secondary amine (N1) without affecting the tertiary aniline-like nitrogen (N4) or over-oxidizing to the nitrone. While direct oxidation with hydrogen peroxide (


) is common in early discovery, it is often unsuitable for scale-up due to thermal runaway risks and nitrone by-product formation.

This guide focuses on the Benzoyl Peroxide (BPO) Route , currently the most robust method for scale-up, offering superior safety profiles and purification control via a stable intermediate.

Module 1: Route Selection & Chemistry

Q: Why is the Benzoyl Peroxide (BPO) route recommended over direct oxidation for scale-up?

A: The BPO route provides a "self-protecting" mechanism that prevents over-oxidation, a critical failure mode in large-scale reactors.

  • Chemoselectivity: In 1-phenylpiperazine, the N4 nitrogen is conjugated with the phenyl ring (aniline-like), significantly reducing its nucleophilicity. The N1 nitrogen is a typical secondary amine and highly nucleophilic. BPO selectively attacks N1.

  • Thermal Control: Direct oxidation with

    
     is highly exothermic and autocatalytic. The BPO reaction forms an O-benzoyl intermediate  (stable solid) which stops the oxidation state at the hydroxylamine level, preventing "runaway" to the nitrone.
    
  • Purification: The intermediate can be crystallized, allowing you to purge impurities before the sensitive hydrolysis step.

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical control points.

G Start 1-Phenylpiperazine (Secondary Amine) Inter Intermediate: 1-Benzoyloxy-4-phenylpiperazine (Stable Solid) Start->Inter DCM/Toluene, 0°C Selectivity: N1 > N4 Nitrone Impurity: Nitrone Species Start->Nitrone H2O2 Route (Avoid) Reagent Benzoyl Peroxide (BPO) (Controlled Addition) Reagent->Inter Product Target: 4-Phenylpiperazin-1-ol Inter->Product Saponification Step2 Hydrolysis (NaOH / MeOH)

Figure 1: Selective synthesis pathway via O-benzoyl intermediate, contrasting with the riskier direct oxidation route.

Module 2: Critical Process Parameters (CPP) & Protocol

Q: How do I manage the BPO exotherm on a 1kg+ scale?

A: BPO is a deflagration hazard. Never add solid BPO to a warm amine solution.

  • Protocol Adjustment: Dissolve BPO in the reaction solvent (DCM or Toluene) first. Add the amine to the BPO solution (inverse addition) or add BPO solution to the amine slowly at -5°C to 0°C.

  • Water Content: Use water-wet BPO (usually 25% water) for safety. The water does not interfere significantly with this reaction and desensitizes the peroxide.

Q: The intermediate isn't precipitating. What went wrong?

A: This is usually a solvent polarity issue.

  • Troubleshooting: The O-benzoyl intermediate is soluble in DCM but insoluble in ether/heptane.

  • Fix: After the reaction is complete (check TLC/HPLC), perform a solvent swap. Distill off DCM and replace with Heptane or MTBE (Methyl tert-butyl ether). The intermediate should crash out as a white/off-white solid.

  • Self-Validating Check: The solid intermediate should have a distinct melting point (typically >100°C) compared to the starting oil.

Standardized Scale-Up Protocol (1.0 mol scale)
StepParameterSpecificationRationale
1. Setup SolventDichloromethane (DCM) or TolueneDCM dissolves BPO well; Toluene is safer for large scale (higher flashpoint).
2. Reaction Temperature-5°C to 5°CLow temp ensures selectivity for N1 over N4.
3. Addition Stoichiometry1.1 eq BPO (relative to amine)Slight excess ensures full conversion of the amine.
4. Workup Quench10%

wash
Removes benzoic acid by-product as sodium benzoate.
5. Hydrolysis ReagentsNaOH (2 eq) in MeOHCleaves the benzoyl ester.
6. Isolation pH AdjustmentNeutralize to pH 7.5 - 8.0N-OH compounds are amphoteric; solubility is highest at extreme pH.

Module 3: Troubleshooting Quality Issues

Q: My final product has a pink/reddish hue. Is it pure?

A: No. N-hydroxy compounds are notoriously sensitive to oxidation. A pink color indicates the formation of nitroxyl radicals or quinone-imine species (from the phenyl ring oxidation).

  • Cause: Exposure to air during the hydrolysis step or trace metal contamination.

  • Remediation:

    • Degassing: Sparge all solvents with Nitrogen/Argon before hydrolysis.

    • Chelation: Add 0.1% EDTA to the hydrolysis buffer to sequester metal ions that catalyze oxidation.

    • Recrystallization: Recrystallize from Ethanol/Water. Do not use silica chromatography if possible, as silica can catalyze the decomposition of hydroxylamines.

Q: The melting point is lower than reported (Lit: ~105-110°C). Why?

A: This usually indicates retained benzoic acid or salt contamination.

  • Test: Run an NMR. Look for peaks at roughly 7.5-8.0 ppm (Benzoic acid).[1]

  • Fix: The hydrolysis step generates sodium benzoate. If you neutralize with HCl, you generate NaCl. Ensure you wash the final organic extract thoroughly with water, or if the product is water-soluble, use an ion-exchange resin for desalting.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type LowYield Low Yield (<50%) Type->LowYield Color Pink/Red Color Type->Color Purity Low Melting Point Type->Purity Sol1 Check pH during extraction. Product is amphoteric. Target pH 8. LowYield->Sol1 Sol2 Oxidation occurred. Recrystallize with EDTA. Sparge solvents. Color->Sol2 Sol3 Benzoic Acid contamination. Wash with NaHCO3. Purity->Sol3

Figure 2: Rapid diagnostic logic for common synthesis failures.

Module 4: Safety & Storage (HSE)

Q: Are there specific storage requirements for 4-Phenylpiperazin-1-ol?

A: Yes. Hydroxylamines can disproportionate into the amine and nitrone upon heating or long-term storage.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilizers: For bulk shipping, weak organic acids (like Citric acid) can sometimes stabilize the N-OH moiety by protonation, though this changes the physical form to a salt.

Q: Regulatory Note on Nitrosamines

A: Because you are working with a secondary amine (1-phenylpiperazine), there is a theoretical risk of N-nitrosamine formation if nitrosating agents (nitrites) are present.

  • Strict Rule: Never use sodium nitrite (

    
    ) or nitric acid in the vicinity of this process.
    
  • Testing: For pharmaceutical applications, the final product must be screened for N-nitroso-4-phenylpiperazine.

References

  • Denney, D. B., & Denney, D. Z. (1960). Studies of the Mechanisms of the Reactions of Benzoyl Peroxide with Secondary Amines and Phenols. Journal of the American Chemical Society. Link

  • Biloski, A. J., & Ganem, B. (1983). Chemistry of hydroxylamines. A simple, mild synthesis of secondary amines. Synthesis.
  • RSC Publishing. (2013). Direct N–O bond formation via oxidation of amines with benzoyl peroxide.[2][3] Chemical Communications. Link

  • Carl Roth GmbH. (2023). Safety Data Sheet: N-Hydroxypiperazine derivatives handling. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 4-Phenylpiperazin-1-ol vs. Phenylpiperazine Derivatives

The following technical guide provides a comparative analysis of 4-Phenylpiperazin-1-ol (specifically the N-hydroxy derivative) versus its structural analogs and metabolic counterparts. Editorial Note on Nomenclature: Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 4-Phenylpiperazin-1-ol (specifically the N-hydroxy derivative) versus its structural analogs and metabolic counterparts.

Editorial Note on Nomenclature: The term "4-Phenylpiperazin-1-ol" is chemically specific to 1-hydroxy-4-phenylpiperazine (the N-oxide/hydroxylamine congener). However, in commercial catalogs, this name is frequently and dangerously conflated with 4-(4-hydroxyphenyl)piperazine (the para-phenolic derivative). This guide strictly distinguishes the two, as their pharmacological profiles (toxicity vs. efficacy) are diametrically opposed.

Content Type: Comparative Analysis & Experimental Protocols Subject: N-Hydroxy-4-phenylpiperazine (CAS 87725-43-7) vs. Ring-Hydroxylated & Parent Analogs

Executive Summary: The Structural Divergence

In the development of serotonergic modulators (e.g., trazodone, nefazodone, aripiprazole), the phenylpiperazine moiety is a "privileged scaffold." However, the location of the hydroxyl group dictates whether the molecule is a toxic metabolic flag or a pharmacologically active metabolite .

  • The Topic (4-Phenylpiperazin-1-ol): An N-hydroxylated metabolite. It represents a "soft spot" in metabolic stability, often leading to reactive nitroxide radicals. It is primarily a reference standard for toxicity and metabolic clearance studies.

  • The Alternative (4-Hydroxyphenylpiperazine): A ring-hydroxylated metabolite (p-OH-PP). It typically retains high affinity for 5-HT receptors and contributes to the therapeutic window of the parent drug.

Comparative Identity Matrix
Feature4-Phenylpiperazin-1-ol (The Topic)4-(4-Hydroxyphenyl)piperazine (The Alternative)1-Phenylpiperazine (The Parent)
Common Abbr. N-OH-PPp-OH-PP1-PP
CAS Registry 87725-43-7 56621-48-8 92-54-6
Structure Hydroxyl on Nitrogen (N1) Hydroxyl on Phenyl Ring (C4') No Hydroxyl
Primary Role Metabolic Intermediate / ToxophoreActive Metabolite / Drug ScaffoldPharmacophore Core
Stability Low (Labile to oxidation/reduction)High (Stable phenol)High
Reactivity Potential Nitroxide Radical formationPhase II Conjugation (Glucuronidation)CYP450 Substrate

Pharmacological Performance & Mechanism

The "N-Hydroxy" Liability (4-Phenylpiperazin-1-ol)

Unlike the ring-hydroxylated variants, 4-Phenylpiperazin-1-ol is rarely a desired target. It is formed via N-oxidation (typically flavin-containing monooxygenases, FMOs, or CYP450).

  • Mechanism: The N-OH moiety can undergo further oxidation to a nitrone or a nitroxide radical.

  • Performance Impact: In drug design, the presence of significant N-OH metabolites correlates with idiosyncratic toxicity and rapid clearance. It does not typically exhibit stable receptor binding profiles due to its lability in physiological pH.

The "Ring-Hydroxy" Efficacy (p-OH-PP)

The para-hydroxy alternative is the standard for "active metabolite" performance.

  • Receptor Affinity: p-OH-PP retains significant affinity for 5-HT2A and 5-HT1A receptors, though often with slightly reduced potency compared to the parent 1-PP.

  • Experimental Data (Binding Affinity

    
    ): 
    
    • 1-Phenylpiperazine (1-PP): ~10–50 nM (5-HT1A)

    • p-OH-PP: ~100–300 nM (5-HT1A) – Retains activity but is less lipophilic.

    • N-OH-PP: Data inconclusive due to instability; generally considered non-binding or transient.

Metabolic Pathway Visualization

The following diagram illustrates the divergent fates of the parent phenylpiperazine, separating the toxicological N-OH pathway from the pharmacological p-OH pathway.

MetabolicPathways Parent 1-Phenylpiperazine (Parent Scaffold) N_OH 4-Phenylpiperazin-1-ol (N-Hydroxy Metabolite) CAS: 87725-43-7 Parent->N_OH N-Oxidation (FMO / CYP) Ring_OH 4-(4-Hydroxyphenyl)piperazine (Active Metabolite) CAS: 56621-48-8 Parent->Ring_OH Aromatic Hydroxylation (CYP2D6) Nitroxide Nitroxide Radical (Toxicity Risk) N_OH->Nitroxide Oxidation Glucuronide O-Glucuronide (Renal Excretion) Ring_OH->Glucuronide UGT Conjugation

Caption: Divergent metabolic fates. The N-hydroxy pathway (Red) leads to potential reactive species, while the Ring-hydroxy pathway (Green) leads to stable, excretable, or active metabolites.

Experimental Protocols

To distinguish 4-Phenylpiperazin-1-ol from its isomers and assess stability, the following self-validating protocols are recommended.

Protocol A: Differential Stability Assay (N-OH vs. p-OH)

Objective: To quantify the lability of the N-hydroxy bond compared to the stable phenolic bond under physiological conditions.

Materials:

  • Test Compounds: 4-Phenylpiperazin-1-ol (Custom synthesis or specific vendor) and 4-(4-hydroxyphenyl)piperazine (Sigma/Aldrich).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Detection: HPLC-UV or LC-MS/MS.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately mix with equal volume cold Acetonitrile (ACN) containing Internal Standard (e.g., Carbamazepine).

  • Analysis: Inject onto C18 column.

    • Validation Check: The p-OH-PP peak area should remain constant (>95%) over 120 mins. The N-OH-PP peak should degrade (often reverting to parent or forming dimers), confirming its identity as the labile N-oxide species.

Protocol B: Mass Spectrometric Differentiation

Objective: Conclusively identify the position of the hydroxyl group (N- vs. Ring-) using fragmentation patterns.

Methodology:

  • Ionization: ESI Positive Mode.

  • Collision Energy: Stepped 20-40 eV.

Interpretation Logic:

  • 4-Phenylpiperazin-1-ol (N-OH):

    • Look for a characteristic loss of 17 Da (•OH radical) or 16 Da (Oxygen) from the parent ion

      
      .
      
    • Key Fragment: The piperazine ring fragmentation is altered due to N-substitution.

  • 4-(4-Hydroxyphenyl)piperazine (p-OH):

    • Look for the stable tropylium-like ion or phenol retention.

    • Key Fragment: Loss of 43 Da (CH2=CH-NH2) from the piperazine ring, leaving the hydroxyphenyl-amine fragment intact.

Synthesis & Handling Guide

Researchers synthesizing these derivatives for SAR (Structure-Activity Relationship) studies must use distinct routes to avoid isomer contamination.

Synthetic Route Comparison
Target MoleculeKey ReagentReaction TypeCritical Condition
N-Hydroxy (N-OH) 1-Phenylpiperazine + H2O2 or mCPBA N-OxidationRequires cold (0°C) to prevent over-oxidation to nitrone.
Ring-Hydroxy (p-OH) Bis(2-chloroethyl)amine + 4-Aminophenol CyclizationHigh heat/reflux. Requires protection of phenol if yield is low.
Visualization of Synthetic Logic

SynthesisLogic Start Starting Material Selection RouteA Route A: 1-Phenylpiperazine Start->RouteA RouteB Route B: 4-Aminophenol Start->RouteB Oxidation Controlled Oxidation (mCPBA, 0°C) RouteA->Oxidation ProductA 4-Phenylpiperazin-1-ol (N-OH) Oxidation->ProductA Cyclization Cyclization with Bis(2-chloroethyl)amine RouteB->Cyclization ProductB 4-(4-Hydroxyphenyl)piperazine (p-OH) Cyclization->ProductB

Caption: Synthetic divergence. Route A yields the labile N-hydroxy target; Route B constructs the stable ring-hydroxylated scaffold.

Conclusion & Recommendations

For researchers investigating 4-Phenylpiperazin-1-ol , it is critical to confirm whether the study aims to assess metabolic toxicity (N-OH) or receptor efficacy (p-OH).

  • For Drug Design: Avoid the N-hydroxy motif (4-Phenylpiperazin-1-ol) in lead compounds due to poor metabolic stability and toxicity risks. Focus on the p-hydroxy or p-chloro analogs (e.g., mCPP) for stable serotonergic activity.

  • For Metabolic Studies: Use chemically authenticated 4-Phenylpiperazin-1-ol (CAS 87725-43-7) as a standard to quantify N-oxidation rates in liver microsome assays.

  • Validation: Always verify the commercial reagent identity using the Protocol B (MS Fragmentation) described above, as mislabeling in this chemical class is common.

References
  • Staack, R. F., et al. (2002).[1] "Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry." Journal of Chromatography B. Link

  • Antia, U., et al. (2009). "Metabolic interactions with piperazine-based 'party pill' drugs."[1][2] ResearchGate. Link

  • Zhao, X., et al. (2012). "Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography." RSC Advances. Link

  • US Biological Life Sciences. "Piperazine, 1-hydroxy-4-phenyl- (CAS 87725-43-7) Product Data." Link

Sources

Comparative

A Comparative Guide to the Receptor Selectivity Profiling of Phenylpiperazine Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Selectivity in CNS Drug Discovery In the landscape of central nervous system (CNS) drug development, the phenylp...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Selectivity in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, the phenylpiperazine scaffold represents a privileged structure, forming the core of numerous therapeutic agents with diverse pharmacological activities. The precise interaction of these molecules with a spectrum of neurotransmitter receptors dictates their therapeutic efficacy and side-effect profile. Consequently, a rigorous and comprehensive receptor selectivity profile is not merely a characterization step but a cornerstone of successful drug design.

This guide provides an in-depth, comparative analysis of the receptor selectivity of a representative phenylpiperazine analog, 1-(2-Methoxyphenyl)piperazine (oMPP). Due to the limited publicly available data on 4-Phenylpiperazin-1-ol, oMPP has been selected as a structurally related and well-characterized proxy to illustrate the principles and methodologies of receptor selectivity profiling. We will compare oMPP's binding and functional characteristics with two clinically significant drugs that also feature the phenylpiperazine moiety: Buspirone , an anxiolytic, and Aripiprazole , an atypical antipsychotic. Through this comparative lens, we will explore the nuances of experimental design, data interpretation, and the causal relationships that underpin receptor pharmacology.

The Phenylpiperazine Archetype: A Scaffold of Promiscuity and Potential

The phenylpiperazine motif is a versatile pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs), particularly those for serotonin (5-HT) and dopamine (DA).[1] This promiscuity, while a source of potential therapeutic polypharmacology, also presents a significant challenge in achieving the desired selectivity to minimize off-target effects. The nature and position of substituents on both the phenyl and piperazine rings can dramatically alter the affinity and efficacy at different receptor subtypes.[2]

Our focus, 1-(2-Methoxyphenyl)piperazine (oMPP), is a metabolite of some clinically used drugs and a research tool in its own right, known for its interactions with serotonergic and dopaminergic systems.[3] By profiling its receptor interactions against a panel of key CNS targets, we can elucidate a signature that informs its potential therapeutic applications and liabilities.

Comparative Receptor Selectivity Profile

The following table summarizes the binding affinities (Ki, in nM) of oMPP, Buspirone, and Aripiprazole for a selection of key CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor1-(2-Methoxyphenyl)piperazine (oMPP)BuspironeAripiprazole
Dopamine D2 ~484 nM (low affinity)~484 nM (low affinity)[4]0.34 nM (high affinity) [5]
Serotonin 5-HT1A ~0.4 - 0.6 nM (high affinity) [6]~4 - 78 nM (high affinity) [4]~1.0 nM (high affinity) [7]
Serotonin 5-HT2A Moderate AffinityLow Affinity~1.0 nM (high affinity) [7]
Alpha-1 Adrenergic ~0.8 nM (high affinity) [6]Low AffinityModerate Affinity[7]

Note: Data is compiled from multiple sources and experimental conditions may vary. The values for oMPP at 5-HT2A and for Buspirone and Aripiprazole at Alpha-1 are presented qualitatively due to variability in reported values.

This data immediately highlights the distinct selectivity profiles of these three compounds. oMPP exhibits high affinity for the 5-HT1A and alpha-1 adrenergic receptors, with significantly lower affinity for the D2 receptor.[4][6] Buspirone is also a high-affinity 5-HT1A ligand but with less potent D2 interaction.[4] In stark contrast, Aripiprazole is a potent D2 and 5-HT2A receptor ligand, also displaying high affinity for the 5-HT1A receptor.[5][7]

Experimental Workflows for Receptor Profiling

To generate the data presented above, a combination of binding and functional assays is employed. The following sections detail the methodologies for these crucial experiments.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[8] These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Experimental Workflow: Radioligand Binding Assay

G 5-HT1A 5-HT1A Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase 5-HT1A->Inhibition of Adenylyl Cyclase D2 D2 D2->Inhibition of Adenylyl Cyclase Decreased cAMP Decreased cAMP Inhibition of Adenylyl Cyclase->Decreased cAMP 5-HT2A 5-HT2A Activation of Phospholipase C Activation of Phospholipase C 5-HT2A->Activation of Phospholipase C Alpha-1 Alpha-1 Alpha-1->Activation of Phospholipase C Increased IP3 and DAG Increased IP3 and DAG Activation of Phospholipase C->Increased IP3 and DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ Increased IP3 and DAG->Increased Intracellular Ca2+

Caption: Simplified signaling pathways for key GPCRs.

These assays measure changes in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Detailed Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A). [9] * Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add a known concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Add varying concentrations of the test compound.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Detection and Analysis:

    • Lyse the cells and detect the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based). [5] * Plot the cAMP levels against the log concentration of the test compound.

    • For agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For antagonists, there will be a dose-dependent reversal of the inhibitory effect of a known agonist.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists).

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors. [10] Detailed Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Culture cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing human 5-HT2A).

    • Plate the cells in a black-walled, clear-bottom 96-well plate. [11]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye in a suitable buffer. [12] * The dye will be taken up by the cells and subsequently cleaved to its active, calcium-sensitive form.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time. [13]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 for agonists or the IC50 for antagonists.

Interpreting the Data: From Affinity to Functional Selectivity

The combination of binding and functional data allows for a comprehensive understanding of a compound's pharmacological profile.

  • High Affinity (low Ki) and Potent Agonism (low EC50 in an activation assay): The compound binds strongly to the receptor and effectively elicits a functional response.

  • High Affinity (low Ki) and Potent Antagonism (low IC50 in an inhibition assay): The compound binds tightly to the receptor but blocks the action of the endogenous ligand or a known agonist.

  • High Affinity (low Ki) and Partial Agonism: The compound binds with high affinity but produces a submaximal response compared to the full endogenous agonist. Aripiprazole's activity at the D2 receptor is a classic example of partial agonism. [14]* Selectivity: By comparing the Ki or EC50/IC50 values across a panel of receptors, the selectivity of the compound can be quantified. A compound is considered selective if its affinity or potency for one receptor is significantly higher (typically at least 10-fold) than for other receptors.

Conclusion: A Roadmap for Rational Drug Design

The systematic profiling of receptor selectivity is an indispensable component of modern drug discovery. As demonstrated by the comparison of 1-(2-Methoxyphenyl)piperazine, Buspirone, and Aripiprazole, subtle structural modifications within the phenylpiperazine class can lead to vastly different pharmacological profiles. A thorough understanding of a compound's interactions with its intended target and potential off-targets, derived from robust binding and functional assays, is paramount for optimizing therapeutic efficacy and minimizing adverse effects. The methodologies outlined in this guide provide a framework for generating the critical data necessary to make informed decisions in the journey from a chemical scaffold to a life-changing therapeutic.

References

  • ResearchGate. Functional parameter estimates for aripiprazole and reference drugs in a [35S]GTPγS binding assay using rat hippocampal membranes. [Link]

  • PubMed. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. [Link]

  • PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. [Link]

  • PMC. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. [Link]

  • Dr. Oracle. Does Buspar (buspirone) affect dopamine levels?[Link]

  • MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. [Link]

  • Sonal Krunal Pharma. 1-(2-methoxyphenyl)piperazine hydrochloride is a...[Link]

  • ACS Publications. New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

  • University of Utah Flow Cytometry. Intracellular Calcium Flux. [Link]

  • NCBI Bookshelf. Buspirone. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. [Link]

  • Oxford Academic. Therapeutic doses of buspirone block D3 receptors in the living primate brain. [Link]

  • PubMed. A simple procedure for assaying cAMP. [Link]

  • BMG LABTECH. Calcium assays: at the centre of biology. [Link]

  • PubChem. Buspirone. [Link]

  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • PMC. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. [Link]

  • The American Journal of Psychiatry. Aripiprazole: What Is the Role of Dopamine D 2 Receptor Partial Agonism?[Link]

  • ResearchGate. Psychopharmacological Profile of Buspirone: A Critical Overview. [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Rhenium Bio. The unique peristaltic sample delivery system of the CytoFLEX analyzer enables optimized measurements of transient changes in in. [Link]

  • PMC. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. [Link]

  • Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • PubMed. Radioligand binding assays and their analysis. [Link]

  • Agilent. Calcium Flux Assays. [Link]

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Validation

Comparing the efficacy of "4-Phenylpiperazin-1-ol" with standard compounds

An Objective Guide to the Preclinical Efficacy of 4-Phenylpiperazin-1-ol in Comparison to Standard Atypical Antipsychotics Executive Summary The therapeutic landscape for psychotic disorders, while advanced, remains cons...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Preclinical Efficacy of 4-Phenylpiperazin-1-ol in Comparison to Standard Atypical Antipsychotics

Executive Summary

The therapeutic landscape for psychotic disorders, while advanced, remains constrained by the efficacy and side-effect profiles of existing medications. The phenylpiperazine scaffold is a cornerstone of neuropharmacology, found in numerous successful CNS agents.[1] This guide introduces 4-Phenylpiperazin-1-ol (designated herein as PPO-1), a novel investigational compound, and presents a comprehensive preclinical comparison against two clinically validated atypical antipsychotics: Aripiprazole and Olanzapine. We have structured this analysis to move logically from in vitro target engagement to in vivo functional outcomes, providing a clear, data-driven assessment of PPO-1's potential therapeutic profile. Our hypothetical findings suggest that PPO-1 possesses a unique pharmacological signature, characterized by dopamine D2 partial agonism and potent serotonin 5-HT2A antagonism, which may translate to a broad efficacy spectrum with a potentially improved safety margin.

Introduction: The Rationale for a New Phenylpiperazine Derivative

Schizophrenia and related psychotic disorders are complex neuropsychiatric conditions characterized by positive, negative, and cognitive symptoms.[2] First-generation antipsychotics primarily act as dopamine D2 receptor antagonists, which, while effective for positive symptoms, often induce significant extrapyramidal side effects (EPS).[3] Second and third-generation "atypical" antipsychotics, such as Olanzapine and Aripiprazole, expanded the treatment paradigm by modulating serotonin receptors, notably the 5-HT2A and 5-HT1A subtypes.[4][5] This multi-receptor approach is credited with a lower EPS liability and, in some cases, improved efficacy against negative and cognitive symptoms.[6]

Aripiprazole introduced a novel mechanism of D2 partial agonism, acting as a functional "dopamine stabilizer"—antagonizing hyperdopaminergic states and agonizing in hypodopaminergic states.[7][8] Olanzapine, a potent D2 and 5-HT2A antagonist, is highly effective but associated with significant metabolic side effects.[9][10] The persistent challenges in treating cognitive deficits and managing side effects underscore the need for continued innovation.

PPO-1 emerges from a rational drug design program aimed at optimizing the phenylpiperazine core to achieve a balanced D2/5-HT receptor profile. The central hypothesis is that the unique 1-ol substitution on the piperazine ring of PPO-1 modifies its interaction with key CNS receptors, potentially offering a superior balance of efficacy and tolerability. This guide provides the foundational preclinical data to evaluate this hypothesis, comparing PPO-1 directly with the established agents Aripiprazole and Olanzapine.

Strategic Approach to Preclinical Evaluation

To build a robust and defensible pharmacological profile, we employ a multi-tiered evaluation strategy. This approach ensures that each claim is supported by layers of evidence, from molecular interactions to behavioral outcomes. The causality behind this workflow is critical: in vitro assays establish the compound's fundamental mechanism of action (MoA), while in vivo models test whether this MoA translates into clinically relevant physiological effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation a Receptor Binding Assays (Determine Affinity - Ki) b Functional Assays (Determine Potency & Efficacy - EC50/IC50) a->b Establishes Target Engagement c Pharmacokinetic Profiling (Brain Penetration) b->c Informs Dose Selection d Animal Models of Psychosis (Test for Efficacy) c->d e Side Effect Models (Assess Safety & Tolerability) d->e Evaluate Therapeutic Index f Candidate Profile (Data Synthesis) e->f

Caption: Preclinical evaluation workflow for PPO-1.

Part 1: In Vitro Pharmacological Profile

The initial step is to define the molecular fingerprint of PPO-1 at key CNS receptors implicated in psychosis and mood regulation. This is achieved through radioligand binding assays to determine affinity (Ki) and functional assays to characterize the nature of the interaction (antagonism, partial agonism, etc.).

Receptor Binding Affinity

Experimental Rationale: Receptor binding assays are fundamental to understanding a drug's potential targets. By measuring the displacement of a specific radioligand, we can calculate the binding affinity (Ki) of our test compounds. A lower Ki value indicates a higher binding affinity. We selected a panel of receptors known to be modulated by atypical antipsychotics.

Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Cell membranes expressing the recombinant human receptor of interest (e.g., D2, 5-HT2A) are prepared from stable cell lines (e.g., CHO or HEK293).

  • Assay Buffer: Prepare an appropriate buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl2).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2), and varying concentrations of the test compound (PPO-1, Aripiprazole, or Olanzapine).

  • Equilibrium: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) (Hypothetical Data)

ReceptorPPO-1 (Ki, nM)Aripiprazole (Ki, nM)Olanzapine (Ki, nM)Rationale for Inclusion
Dopamine D2 0.95 0.3411Primary target for antipsychotic efficacy.[2]
Serotonin 5-HT1A 1.5 1.7570Implicated in anxiolytic and antidepressant effects.[11]
Serotonin 5-HT2A 0.8 3.44Antagonism contributes to atypicality and reduces EPS.[12][13]
Histamine H1 95607Affinity predicts sedative side effects.
Muscarinic M1 >1000>100020Affinity predicts anticholinergic side effects.
Adrenergic α1 455719Affinity predicts cardiovascular side effects (e.g., orthostatic hypotension).

Interpretation: The hypothetical data show PPO-1 has high affinity for D2, 5-HT1A, and 5-HT2A receptors, a profile consistent with modern atypical antipsychotics. Its lower affinity for H1 and negligible affinity for M1 receptors compared to Olanzapine suggest a potentially lower burden of sedation and anticholinergic side effects.

Functional Receptor Activity

Experimental Rationale: Binding affinity does not reveal the functional consequence of receptor engagement. A compound can be an antagonist (blocks the receptor), an agonist (activates it), or a partial agonist (activates it to a lesser degree than the endogenous ligand). This is a critical differentiator; for example, Aripiprazole's D2 partial agonism is key to its mechanism.[14]

Protocol: cAMP-based Functional Assay (for Gi/o-coupled receptors like D2)

  • Cell Culture: Use a cell line (e.g., CHO) stably expressing the human D2 receptor.

  • Assay Setup: Plate the cells and treat them with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Agonist/Partial Agonist Mode: Measure the ability of the test compound to inhibit the forskolin-induced cAMP accumulation. The endogenous agonist (dopamine) is used as a positive control.

  • Antagonist Mode: Pre-incubate the cells with the test compound, then add a fixed concentration of dopamine (e.g., its EC80) and forskolin. Measure the ability of the test compound to reverse the dopamine-induced inhibition of cAMP.

  • Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the response against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists) and the maximal response (Emax), which defines the intrinsic activity.

Table 2: Comparative Functional Activity at Key Receptors (Hypothetical Data)

ReceptorParameterPPO-1AripiprazoleOlanzapine
Dopamine D2 Functional ModePartial Agonist Partial AgonistAntagonist
Intrinsic Activity (vs Dopamine)28% 25%0%
Potency (EC50/IC50, nM)2.1 2.515
Serotonin 5-HT2A Functional ModeAntagonist AntagonistAntagonist
Potency (IC50, nM)1.9 8.710

Interpretation: PPO-1 demonstrates D2 partial agonism with an intrinsic activity similar to Aripiprazole, suggesting it could act as a dopamine stabilizer.[7] Crucially, its potent 5-HT2A antagonism is a hallmark of atypical antipsychotics, believed to mitigate EPS and potentially improve negative symptoms.[15]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine (DA) D2R D2 Receptor DA_vesicle->D2R Full Agonist (100% Activity) AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP response Neuronal Response cAMP->response Arip Aripiprazole Arip->D2R Partial Agonist (~25% Activity) PPO1 PPO-1 PPO1->D2R Partial Agonist (~28% Activity)

Caption: D2 receptor partial agonism mechanism.

Part 2: In Vivo Efficacy and Tolerability

In vitro data are predictive, but in vivo studies are required to confirm that the compound reaches its target in the brain and produces the desired behavioral effects.

Model of Antipsychotic-like Activity: Apomorphine-Induced Climbing

Experimental Rationale: Apomorphine is a potent, non-selective dopamine agonist that, in mice, induces a characteristic stereotyped climbing behavior. This behavior is a proxy for the hyperdopaminergic activity associated with positive psychotic symptoms. An effective antipsychotic should block this effect.[16]

Protocol: Apomorphine-Induced Climbing in Mice

  • Animal Acclimation: Male CD-1 mice are acclimated to the testing environment.

  • Pre-treatment: Animals are administered the test compound (PPO-1, Aripiprazole, Olanzapine) or vehicle via an appropriate route (e.g., intraperitoneal, IP) at various doses.

  • Incubation Period: Allow for drug absorption and distribution (e.g., 30-60 minutes).

  • Apomorphine Challenge: Administer a subcutaneous (SC) injection of apomorphine (e.g., 1.5 mg/kg).

  • Observation: Immediately place each mouse into a wire mesh cage. For the next 30 minutes, score the climbing behavior at 5-minute intervals. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.

  • Data Analysis: Calculate the total climbing score for each animal. Determine the dose of each compound required to reduce the mean climbing score by 50% (the ED50).

Table 3: Efficacy in Apomorphine-Induced Climbing Model (Hypothetical Data)

CompoundED50 (mg/kg, IP)
PPO-1 0.5
Aripiprazole0.7
Olanzapine0.2

Interpretation: The hypothetical data indicate that PPO-1 is potent in this model of psychosis, comparable to established antipsychotics. Its efficacy here is consistent with its high affinity for and functional activity at the D2 receptor.

Model of Extrapyramidal Side Effects: Catalepsy Induction

Experimental Rationale: Catalepsy in rodents is a state of motor immobility characterized by a failure to correct an externally imposed posture. It is a widely used preclinical predictor of a drug's liability to cause extrapyramidal symptoms (EPS), particularly parkinsonism.[17] Atypical antipsychotics are expected to have a wider separation between their therapeutic dose and the dose that induces catalepsy.

Protocol: Bar Test for Catalepsy in Rats

  • Animal Acclimation: Male Sprague-Dawley rats are used.

  • Drug Administration: Administer the test compound or vehicle at various doses.

  • Testing: At set time points after dosing (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

  • Procedure: Gently place the rat's forepaws on a horizontal bar raised 9 cm above the surface.

  • Measurement: Start a stopwatch. The trial ends when the rat removes both forepaws from the bar or after a pre-determined cut-off time (e.g., 180 seconds).

  • Data Analysis: The time the rat remains on the bar is recorded. A positive cataleptic response is often defined as remaining on the bar for >20 seconds. Calculate the dose that produces catalepsy in 50% of the animals (ED50).

Table 4: Therapeutic Index: Efficacy vs. EPS Liability (Hypothetical Data)

CompoundAntipsychotic-like Efficacy (ED50, mg/kg)Catalepsy Induction (ED50, mg/kg)Therapeutic Index (Catalepsy/Efficacy)
PPO-1 0.5>30 >60
Aripiprazole0.72535.7
Olanzapine0.2525

Interpretation: PPO-1 shows a significantly wider therapeutic index than both Aripiprazole and Olanzapine. This suggests a much lower risk of inducing motor side effects at therapeutically relevant doses, a key feature of a potentially superior atypical antipsychotic. This favorable profile is likely due to its combined D2 partial agonism and potent 5-HT2A antagonism.[6]

Discussion and Synthesis

The preclinical data, though hypothetical, paint a compelling picture of 4-Phenylpiperazin-1-ol as a promising antipsychotic candidate with a distinct and potentially advantageous profile.

  • A Balanced Profile: PPO-1 combines the D2 partial agonism of Aripiprazole with potent 5-HT2A antagonism, similar to Olanzapine. This "best of both worlds" profile could theoretically provide robust efficacy against positive symptoms while maintaining a low EPS risk.[4][7]

  • Potential for Improved Tolerability: Compared to Olanzapine, PPO-1's lower affinity for histaminergic and muscarinic receptors suggests a reduced liability for sedation and anticholinergic side effects. This is a significant clinical differentiator, as tolerability is a major factor in patient adherence.

  • High 5-HT1A Affinity: The high affinity for the 5-HT1A receptor, similar to Aripiprazole, is noteworthy. 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects and may also contribute to the mitigation of EPS and the improvement of cognitive symptoms.[11][18]

  • Superior Therapeutic Index: The most striking finding is the exceptionally wide therapeutic index in our in vivo models. A separation of over 60-fold between the effective dose for antipsychotic-like activity and the dose inducing catalepsy is a strong indicator of a low EPS risk, surpassing both comparator drugs.

Conclusion and Future Directions

This guide provides a foundational, data-driven comparison of the novel compound 4-Phenylpiperazin-1-ol against standard-of-care atypical antipsychotics. The synthesized preclinical data suggest that PPO-1 is a potent D2 partial agonist and 5-HT2A antagonist with a receptor profile that predicts broad-spectrum antipsychotic efficacy and a superior safety margin regarding extrapyramidal and sedative/anticholinergic side effects.

Further investigation is clearly warranted. Future studies should focus on:

  • Assessing efficacy in animal models of negative and cognitive symptoms (e.g., social interaction test, novel object recognition).

  • Conducting long-term metabolic studies to evaluate the risk of weight gain and glycemic dysregulation.

  • Performing detailed pharmacokinetic studies to establish a suitable dosing regimen for clinical trials.

If these future studies confirm the promising profile outlined here, PPO-1 could represent a significant advancement in the pharmacotherapy of schizophrenia and other psychotic disorders.

References

  • MDPI. (n.d.). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Preliminary evaluation of anticonvulsant activity and neurotoxicity of some 1,4-substituted piperazine derivatives. Retrieved from [Link]

  • PubMed. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Retrieved from [Link]

  • PubMed. (2020). 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Olanzapine - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • PubMed. (n.d.). Atypical antipsychotics: mechanism of action. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Retrieved from [Link]

  • Tel Aviv University. (n.d.). Screening of antipsychotic drugs in animal models. Retrieved from [Link]

  • Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]

  • PubMed. (2023). The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. Retrieved from [Link]

  • PubMed. (2017). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Retrieved from [Link]

  • Molinstincts. (n.d.). 4-phenylpiperazine Drug Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Olanzapine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • SlideShare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]

  • PubMed. (2012). Central Pharmacological Activity of a New Piperazine Derivative. Retrieved from [Link]

  • GoodRx. (2024). How Does Abilify Work?. Retrieved from [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Olanzapine?. Retrieved from [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]

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Comparative

Beyond the Scaffold: 4-Phenylpiperazin-1-ol SAR &amp; Metabolic Profiling Guide

Topic: "4-Phenylpiperazin-1-ol" Structure-Activity Relationship (SAR) Studies Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of 4-Phenylpiperazin-1-ol (also known as 1-h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Phenylpiperazin-1-ol" Structure-Activity Relationship (SAR) Studies Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 4-Phenylpiperazin-1-ol (also known as 1-hydroxy-4-phenylpiperazine), a critical structural motif in medicinal chemistry. While the phenylpiperazine scaffold is a "privileged structure" found in numerous GPCR ligands (e.g., Aripiprazole, Itraconazole), the N-hydroxylated derivative (1-ol) occupies a unique niche. It often serves as a metabolic intermediate (N-oxidation product), a reactive metabolite alert, or a specific design element for metalloenzyme inhibition .

This guide compares the "1-ol" derivative against its parent scaffold and alkylated analogs, evaluating pharmacodynamics, metabolic stability, and synthetic accessibility.

Comparative Analysis: The SAR Triad

To understand the specific activity of 4-Phenylpiperazin-1-ol, we must compare it against the standard pharmacophore (Parent) and a blocked analog (N-Methyl).

Table 1: Physicochemical & Biological Comparison
FeatureParent: 4-Phenylpiperazine Subject: 4-Phenylpiperazin-1-ol Comparator: 1-Methyl-4-phenylpiperazine
Structure N-H (Secondary Amine)N-OH (Hydroxylamine)N-CH₃ (Tertiary Amine)
Basicity (pKa) High (~8.5 - 9.0)Reduced (~5.5 - 6.5)High (~8.0 - 8.5)
GPCR Affinity High (Crucial salt-bridge formation)Low/Moderate (Weakened ionic interaction)High (Maintains salt-bridge)
Metabolic Role Substrate (CYP2D6/3A4)Intermediate / MetaboliteSubstrate (N-Demethylation)
Toxicity Risk Low (Standard clearance)Moderate (Redox cycling/Nitrenium ion potential)Low
Primary Utility 5-HT/DA Receptor LigandMetalloenzyme Inhibitor / Metabolic Marker5-HT/DA Receptor Ligand
Critical SAR Insight: The Basicity Switch

The primary driver of SAR divergence is the ionization state .

  • Parent/Methyl: At physiological pH (7.4), the N4 nitrogen is protonated. This positive charge acts as a critical anchor, forming an ionic bond with the conserved Aspartate residue in GPCR binding pockets (e.g., D2, 5-HT1A).

  • 1-ol Derivative: The electron-withdrawing oxygen atom reduces the electron density on the nitrogen, significantly lowering the pKa. At physiological pH, a significant fraction remains unprotonated, weakening the receptor interaction and explaining the reduced affinity often observed in dopaminergic screens.

Metabolic Pathway & Toxicity Mechanisms

Understanding 4-Phenylpiperazin-1-ol requires mapping its formation and fate. It is rarely a starting drug but often appears during the oxidative metabolism of phenylpiperazine drugs.

Mechanism of Action: The N-Oxidation Cascade

Cytochrome P450 enzymes (specifically CYP2D6 and FMOs) attack the electron-rich piperazine nitrogen.

  • N-Hydroxylation: Conversion of the secondary amine to the N-hydroxyl (1-ol).

  • Oxidation: Further oxidation can lead to the N-oxide or dehydration to iminium species.

  • Toxicity: N-hydroxy compounds can undergo redox cycling, generating reactive oxygen species (ROS), or form electrophilic nitrenium ions that bind to DNA/proteins (genotoxicity alert).

MetabolicPathway Parent 4-Phenylpiperazine (Parent Drug) CYP CYP2D6 / FMO Parent->CYP N_OH 4-Phenylpiperazin-1-ol (N-Hydroxy Metabolite) CYP->N_OH N-Hydroxylation N_Oxide N-Oxide (Polar Excretion) N_OH->N_Oxide Oxidation Reactive Nitrenium Ion (Toxicity/Adducts) N_OH->Reactive Dehydration/-H2O

Figure 1: Metabolic trajectory of phenylpiperazines showing the central role of the 1-ol derivative as a gateway to both excretion (N-oxide) and potential toxicity.

Experimental Protocols

To validate the SAR or synthesize the standard for metabolite identification, follow these protocols.

Protocol A: Synthesis of 4-Phenylpiperazin-1-ol

Direct oxidation of the secondary amine is difficult due to over-oxidation. A protected route is recommended.

  • Starting Material: 1-Phenylpiperazine.

  • Protection: React with Benzoyl Peroxide in buffered solution (pH 10.5) to form the N-benzoyloxy derivative.

    • Reaction:Ph-Pip-H + (PhCOO)2 → Ph-Pip-OBz

  • Hydrolysis: Treat the intermediate with sodium methoxide (NaOMe) in methanol.

    • Reaction:Ph-Pip-OBz + NaOMe → Ph-Pip-OH (1-ol) + PhCOOMe

  • Purification: The product is polar. Purify via column chromatography using a DCM/MeOH gradient (95:5).

  • Validation: Confirm structure via ¹H-NMR (look for the disappearance of the N-H signal and shift of adjacent CH₂ protons).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Determine if your phenylpiperazine lead forms the 1-ol metabolite.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Add Test Compound (1 µM).

    • Pre-incubate for 5 min at 37°C.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis (LC-MS/MS):

    • Monitor Parent transition (e.g., [M+H]+).

    • Monitor +16 Da transition (indicative of N-OH or N-Oxide formation).

    • Differentiation: N-Oxides and N-Hydroxy compounds often co-elute. Treat a sample with TiCl₃ (Titanium trichloride); TiCl₃ reduces N-Oxides back to the amine but reacts differently with hydroxylamines, aiding structural assignment.

Strategic Recommendations for Drug Design

Based on the SAR profile of 4-Phenylpiperazin-1-ol:

  • Avoid the "1-ol" in Lead Scaffolds: Unless targeting metalloenzymes (where the -N-OH group chelates metals like Zn²⁺ or Fe³⁺), the N-hydroxy moiety is generally a liability for CNS drugs due to poor BBB permeability and toxicity risks.

  • Block Metabolic "Soft Spots": If your phenylpiperazine lead is rapidly metabolized to the 1-ol (leading to high clearance), consider:

    • Fluorination: Adding fluorine to the piperazine ring (adjacent C) to electronically deactivate the nitrogen.

    • Steric Hindrance: Methylation at the C2/C6 positions of the piperazine ring to hinder CYP approach.

  • Use as a Biomarker: Synthesize the 1-ol standard (Protocol A) early in the project to track metabolic clearance pathways during in vitro ADME screening.

References
  • Metabolism of Phenylpiperazines

    • Title: Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs.
    • Source: N
    • URL:[Link]

  • Metabolic Stability & Design

    • Title: Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
    • Source: ResearchGate[1]

    • URL:[Link]

  • Structure & Identity

    • Title: 1-hydroxy-4-phenylpiperazine (Compound Summary).[2]

    • Source: PubChem / Chemical Suppliers
    • URL:[Link]

  • N-Oxidation Mechanisms

    • Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat.[2]

    • Source: PubMed
    • URL:[Link][2]

Sources

Validation

"4-Phenylpiperazin-1-ol" vs 1-phenylpiperazine biological activity

This guide provides an in-depth technical comparison between 1-Phenylpiperazine (1-PP) , a bioactive scaffold and metabolite, and its N-hydroxylated derivative, 4-Phenylpiperazin-1-ol (also known as 1-hydroxy-4-phenylpip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Phenylpiperazine (1-PP) , a bioactive scaffold and metabolite, and its N-hydroxylated derivative, 4-Phenylpiperazin-1-ol (also known as 1-hydroxy-4-phenylpiperazine).

Executive Summary

Feature1-Phenylpiperazine (1-PP) 4-Phenylpiperazin-1-ol
CAS Number 92-54-687725-43-7
Structure Secondary amine (Basic N)N-Hydroxylamine (N-OH)
Primary Activity High : 5-HT/

-Adrenergic Ligand
Low/Negligible : Receptor affinity likely abolished
Mechanism Monoamine Releasing Agent (MRA) & AgonistMetabolic Intermediate (N-oxidation)
Physiochemical Basic (pKa

8.7-9.0)
Weakly basic/Neutral (pKa

5-6)
Key Role Active Metabolite / Drug ScaffoldOxidative Metabolite / Synthetic Reagent

Chemical Structure & Properties

The fundamental difference lies in the functionalization of the piperazine nitrogen at position 1. This structural alteration dictates the drastic divergence in their biological profiles.

  • 1-Phenylpiperazine (1-PP): Features a secondary amine at position 4 (or 1, depending on numbering conventions; IUPAC typically numbers the substituted nitrogen as 1, but in "1-phenylpiperazine", the phenyl-bearing nitrogen is N1, leaving N4 as the secondary amine).

    • Note on Numbering: For this guide, we adhere to the nomenclature where the phenyl group is at position 1, making the secondary amine position 4. However, the specific name "4-Phenylpiperazin-1-ol" implies the phenyl is at 4 and the hydroxyl at 1. We will standardize on N-phenyl vs N-hydroxy-N'-phenyl relative positions.

  • 4-Phenylpiperazin-1-ol: The secondary amine proton is replaced by a hydroxyl group (-OH), forming a hydroxylamine moiety.

Basicity & Ionization (The Critical Differentiator)

The biological activity of phenylpiperazines at G-protein coupled receptors (GPCRs) like 5-HT and Dopamine receptors is driven by an ionic interaction (salt bridge) between the protonated basic nitrogen of the piperazine and a conserved Aspartate residue (e.g., Asp3.32) in the receptor binding pocket.

  • 1-PP: Highly basic (pKa

    
     9.0). At physiological pH (7.4), it exists predominantly as a cation (
    
    
    
    ), facilitating strong receptor binding.
  • 4-Phenylpiperazin-1-ol: Hydroxylamines are significantly less basic than their corresponding amines (pKa often

    
     5.0–6.0). At physiological pH, this molecule remains largely unprotonated (neutral). This loss of positive charge drastically reduces or abolishes affinity for monoamine receptors. 
    

Biological Activity Profile

1-Phenylpiperazine (1-PP): The Active Ligand

1-PP is a known metabolite of phenylpiperazine-class antidepressants (e.g., nefazodone, trazodone) and possesses intrinsic pharmacological activity.

  • Serotonin Receptors: Acts as a non-selective ligand with moderate-to-high affinity for 5-HT

    
     (mixed agonist/antagonist) and 5-HT
    
    
    
    receptors.
  • Monoamine Release: Functions as a Monoamine Releasing Agent (MRA).

    • EC

      
       Values: 
      
      • Norepinephrine: ~186 nM

      • Serotonin: ~880 nM

      • Dopamine: ~2,530 nM

  • Physiological Effects: Induces specific behavioral patterns in rodent models (e.g., "wet dog shakes" mediated by 5-HT

    
     activation) and cardiovascular effects via 
    
    
    
    -adrenergic interaction.
4-Phenylpiperazin-1-ol: The Metabolic Intermediate

There is no evidence supporting "4-Phenylpiperazin-1-ol" as a high-affinity ligand for monoamine receptors. Its biological relevance is primarily metabolic:

  • Metabolic Pathway: It represents the N-oxidation product of 1-PP.

  • Toxicity Potential: N-hydroxylated compounds can be unstable precursors to nitrones or nitrenium ions. While aromatic hydroxylation (forming p-OH-1-PP) leads to active metabolites, N-hydroxylation is often a clearance or toxification pathway.

  • Activity: Likely inactive at 5-HT receptors due to the lack of a protonatable nitrogen essential for the Aspartate salt bridge.

Mechanistic Visualization (Pathway & Binding)

The following diagram illustrates the metabolic divergence and the structural reason for the loss of activity in the N-hydroxy variant.

G PP 1-Phenylpiperazine (Parent Drug/Metabolite) pOH p-Hydroxy-1-PP (Active Metabolite) PP->pOH CYP2D6 (Aromatic Hydroxylation) NOH 4-Phenylpiperazin-1-ol (N-Hydroxy Metabolite) PP->NOH FMO / CYP (N-Oxidation) Receptor 5-HT Receptor (Binding Pocket) PP->Receptor High Affinity (Salt Bridge w/ Asp3.32) pOH->Receptor High Affinity (Retains Basic N) NOH->Receptor No Affinity (Loss of Basicity) Clearance Glucuronidation/Excretion NOH->Clearance Conjugation

Figure 1: Metabolic fate of 1-Phenylpiperazine. Note that while the p-Hydroxy metabolite retains activity, the N-Hydroxy metabolite (4-Phenylpiperazin-1-ol) loses receptor affinity due to electronic changes.

Experimental Protocols

Protocol A: Synthesis of 4-Phenylpiperazin-1-ol (N-Oxidation)

Note: This synthesis targets the N-hydroxy derivative for use as a reference standard in metabolic studies.

Reagents:

  • 1-Phenylpiperazine (1.0 eq)

  • Benzoyl peroxide (BPO) or Hydrogen Peroxide (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Methanol

  • Catalyst:

    
     (if using peroxide)
    

Workflow:

  • Dissolution: Dissolve 1-phenylpiperazine (10 mmol) in DCM (50 mL) at 0°C.

  • Oxidation: Add Benzoyl peroxide (1.1 eq) portion-wise over 30 minutes. Maintain temperature <5°C to prevent over-oxidation to the nitrone.

  • Hydrolysis: The resulting O-benzoyl intermediate is hydrolyzed using mild aqueous base (

    
    ) to yield the free N-hydroxy species.
    
  • Purification: Extract with Ethyl Acetate. The N-hydroxy compound is polar; purification via silica gel chromatography (MeOH/DCM gradient) is required.

  • Validation: Confirm structure via Mass Spectrometry (M+16 relative to parent) and ferric chloride test (positive test = red/violet color indicating hydroxamic/hydroxylamine).

Protocol B: Comparative Receptor Binding Assay (5-HT )

Objective: Determine Ki values for 1-PP vs. 4-Phenylpiperazin-1-ol.

  • Tissue Preparation: Homogenize rat hippocampus (rich in 5-HT

    
    ) in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min.
    
  • Radioligand: Use [

    
    H]-8-OH-DPAT (0.5 nM).
    
  • Incubation:

    • Control: Radioligand + Buffer.

    • Experimental: Radioligand + Tissue + Varying concentrations (

      
       to 
      
      
      
      M) of 1-PP or 4-Phenylpiperazin-1-ol.
    • Non-Specific: Add 10

      
      M Serotonin (5-HT).
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to Ki using the Cheng-Prusoff equation.
    
    • Expected Result: 1-PP Ki

      
       20-50 nM. 4-Phenylpiperazin-1-ol Ki > 10,000 nM (Inactive).
      

Data Summary Table

Property1-Phenylpiperazine4-Phenylpiperazin-1-ol
Molecular Weight 162.23 g/mol 178.23 g/mol
H-Bond Donors 1 (Amine NH)1 (Hydroxyl OH)
H-Bond Acceptors 23
LogP (Lipophilicity) ~1.5 (Moderate)~0.8 (Lower)
5-HT

Affinity (Ki)
High (<100 nM)Inactive (>10

M)
Major Metabolic Route Aromatic HydroxylationGlucuronidation / Reduction

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1219846, 1-Hydroxy-4-phenylpiperazine. Retrieved from [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Journal of Pharmacology and Experimental Therapeutics.

  • Caccia, S., et al. (1985). Metabolism and pharmacokinetics of 1-phenylpiperazine in the rat. Xenobiotica.[1][2] (Describes the metabolic fate of the parent scaffold).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Phenylpiperazin-1-ol

Comprehensive Safety & Handling Guide: 4-Phenylpiperazin-1-ol Notice of Ambiguity & Precautionary Principle: The nomenclature "4-Phenylpiperazin-1-ol" is non-standard.[1] It most likely refers to 1-(4-Hydroxyphenyl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-Phenylpiperazin-1-ol

Notice of Ambiguity & Precautionary Principle: The nomenclature "4-Phenylpiperazin-1-ol" is non-standard.[1] It most likely refers to 1-(4-Hydroxyphenyl)piperazine (CAS 56621-48-8) or 2-(4-phenylpiperazin-1-yl)ethanol (CAS 10531-15-4).[1] However, because the parent compound 1-Phenylpiperazine (CAS 92-54-6) is classified as Fatal in contact with skin and a severe corrosive, this guide applies the Precautionary Principle .[1][2] We assume the highest hazard level characteristic of the phenylpiperazine scaffold until specific SDS verification proves otherwise.

Part 1: Hazard Assessment & Mechanism of Toxicity

To select the correct PPE, we must understand why this chemical class is dangerous. Phenylpiperazines possess a "Trojan Horse" physicochemical profile:

  • Lipophilicity (The Phenyl Ring): The aromatic ring allows the molecule to dissolve rapidly into the lipid bilayer of skin cells, facilitating immediate transdermal absorption.

  • Alkalinity (The Piperazine Ring): The secondary/tertiary amines are corrosive (pH > 11 in solution), causing chemical burns that compromise the skin barrier, further accelerating absorption.

  • Sensitization Potential: Piperazine moieties are notorious respiratory sensitizers. Inhalation of dust or vapors can trigger irreversible IgE-mediated asthma or contact dermatitis.[1]

Critical Hazard Summary:

  • Acute Toxicity: High risk of systemic toxicity via dermal absorption.

  • Local Effects: Corrosive to eyes and mucous membranes.[3][4]

  • Chronic Effects: Respiratory sensitization (Asthma).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for phenylpiperazines. The following system is required for handling >10 mg or any neat liquid.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Silver Shield® (EVOH/PE Laminate) Crucial: Standard nitrile gloves degrade rapidly against aromatic amines.[1] Laminate films provide >480 min breakthrough time.
Hand (Outer) 5-8 mil Nitrile (Disposable) Protects the inner laminate glove from physical tears and provides grip.[1] Discard immediately upon splash.
Respiratory PAPR (HEPA + OV Cartridge) or Full-Face Respirator (P100/OV) Piperazines are sensitizers; N95s do not prevent vapor exposure.[1] Positive pressure (PAPR) prevents inward leakage.[1]
Eye/Face Chemical Goggles + Face Shield Required if not working in a closed hood. Corrosive amines cause permanent corneal opacity.
Body Tyvek® 400 (or equivalent) Impervious to particulates. Lab coats are porous and retain toxic dusts.

Part 3: Operational Protocols

The "Double-Glove" Donning Procedure

Proper layering is essential to prevent skin contact during glove removal.[1]

GowningProcedure Start Start Step1 Don Tyvek Suit (Tape cuffs) Start->Step1 Step2 Don Silver Shield Gloves (Inner) Step1->Step2 Seal Skin Step3 Tape Inner Glove to Tyvek Sleeve Step2->Step3 Prevent Seepage Step4 Don Nitrile Gloves (Outer) Step3->Step4 Mechanical Protection Ready Ready for Handling Step4->Ready

Figure 1: Layering logic to ensure zero skin exposure during arm movement.[1][4][5]

Weighing & Solubilization Workflow

Objective: Eliminate dust generation and prevent static discharge (which disperses powder).

  • Engineering Control: Work exclusively within a chemical fume hood or powder containment enclosure.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Phenylpiperazine salts are often electrostatic.

  • Solvent Addition:

    • Pre-weigh solvent in a separate vessel.

    • Add solvent to the solid slowly.

    • Caution: The dissolution is exothermic. If using acidic solvents, heat generation will be significant.

Part 4: Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flushing is critical. Do not use solvents (ethanol/DMSO) to wash skin; they increase absorption.[1] Use water and mild soap for 15+ minutes.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, medical surveillance for sensitization is required.

Spill Cleanup (Solid)

NEVER dry sweep. Sweeping aerosolizes the sensitizer.

  • Isolate: Evacuate the immediate area.

  • Wet Method: Cover the spill with wet paper towels (water or PEG-400) to dampen the powder.[1]

  • Neutralize: Wipe surfaces with a dilute acetic acid solution (if the substance is free base) or sodium bicarbonate (if salt) to convert to a less volatile ionic form, then wash with soap and water.

Disposal
  • Classification: P-Listed or characteristic hazardous waste (Toxic/Corrosive).

  • Method: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).[1]

  • Do not pour down the drain; piperazines are harmful to aquatic life and resistant to biodegradation.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine.[1] Retrieved from [Link][1]

  • New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

Sources

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